4-Chloroimidazo[2,1-f][1,2,4]triazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloroimidazo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-5-7-1-2-10(5)9-3-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGVVEJUMKPTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671985 | |
| Record name | 4-Chloroimidazo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206825-03-7 | |
| Record name | 4-Chloroimidazo[2,1-f][1,2,4]triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206825-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloroimidazo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Proposed Synthetic Protocol for 4-Chloroimidazo[2,1-f]triazine: A Technical Guide
Proposed Synthetic Protocol for 4-Chloroimidazo[2,1-f][1][2][3]triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 4-Chloroimidazo[2,1-f][1]triazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published protocol for this specific molecule, the following synthesis has been constructed based on established methodologies for analogous fused imidazo- and pyrrolo-triazine systems. The procedures detailed below represent a plausible and chemically sound approach for the laboratory-scale synthesis of the target compound.
Retrosynthetic Analysis and Proposed Synthetic Pathway
The proposed synthesis of 4-Chloroimidazo[2,1-f][1]triazine commences from commercially available 2-aminoimidazole sulfate. The key strategic step involves the construction of the triazine ring onto the imidazole core, followed by chlorination to yield the final product.
Caption: Retrosynthetic analysis of 4-Chloroimidazo[2,1-f][1]triazine.
The forward synthesis, therefore, involves three main steps:
Detailed Experimental Protocols
Step 1: Synthesis of N-(1H-imidazol-2-yl)formamide
This step involves the formylation of 2-aminoimidazole.
Reaction Scheme:
Caption: Synthesis of N-(1H-imidazol-2-yl)formamide.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-aminoimidazole sulfate in an excess of formic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess formic acid under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Imidazo[2,1-f][1][2][3]triazin-4-one
This step involves the cyclization of the formylated intermediate.
Reaction Scheme:
Caption: Synthesis of Imidazo[2,1-f][1]triazin-4-one.
Procedure:
-
To a solution of N-(1H-imidazol-2-yl)formamide in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Adjust the pH to neutral using a suitable base (e.g., sodium carbonate).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the desired product.
Step 3: Synthesis of 4-Chloroimidazo[2,1-f][1][2][3]triazine
The final step is the chlorination of the triazinone intermediate.
Reaction Scheme:
Caption: Synthesis of 4-Chloroimidazo[2,1-f][1]triazine.
Procedure:
-
In a round-bottom flask, suspend Imidazo[2,1-f][1]triazin-4-one in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., triethylamine or N,N-dimethylaniline).
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residue onto crushed ice and stir until a solid precipitate forms.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloroimidazo[2,1-f][1]triazine.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis based on typical yields and properties of analogous compounds found in the literature.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) |
| 1 | N-(1H-imidazol-2-yl)formamide | C₄H₅N₃O | 111.10 | 75-85 | White to off-white solid | 190-195 |
| 2 | Imidazo[2,1-f][1]triazin-4-one | C₅H₄N₄O | 136.11 | 60-70 | Light yellow solid | >250 |
| 3 | 4-Chloroimidazo[2,1-f][1]triazine | C₅H₃ClN₄ | 154.56 | 50-65 | Off-white to pale yellow solid | 155-160 |
General Experimental Workflow
The overall workflow for the synthesis, purification, and characterization of 4-Chloroimidazo[2,1-f][1]triazine is depicted below.
Caption: General experimental workflow for synthesis and analysis.
Disclaimer: This document provides a proposed synthetic protocol based on established chemical principles and analogous reactions. The procedures should be carried out by trained chemists in a well-equipped laboratory, adhering to all necessary safety precautions. The expected yields and physical properties are estimates and may vary. It is recommended to perform small-scale trial reactions to optimize the conditions before scaling up.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroimidazo[2,1-f]triazine
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the known physicochemical properties of 4-Chloroimidazo[2,1-f]triazine (CAS No. 1206825-03-7). Due to the limited availability of experimentally-derived data for this specific compound in peer-reviewed literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, based on standard laboratory practices for related organic heterocyclic compounds.
Core Physicochemical Data
The available data for 4-Chloroimidazo[2,1-f]triazine is primarily composed of basic molecular identifiers and predicted values. These are summarized in the tables below.
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 1206825-03-7 | Commercially available |
| Molecular Formula | C₅H₃ClN₄ | Commercially available |
| Molecular Weight | 154.56 g/mol | Commercially available |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C or Room Temperature | [1] |
Table 2: Predicted and Calculated Physicochemical Properties
| Property | Value | Source & Notes |
| pKa | 0.95 ± 0.30 | Predicted value; experimental verification is required. |
| Density | 1.716 g/cm³ | Calculated value; experimental verification is required. |
| Refractive Index | 1.791 | Calculated value; experimental verification is required. |
Experimental Protocols for Physicochemical Characterization
The following sections outline standard methodologies for the experimental determination of crucial physicochemical properties. These protocols are broadly applicable to crystalline organic compounds like 4-Chloroimidazo[2,1-f]triazine.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[2][3]
Methodology: Capillary Method
-
Sample Preparation: The solid sample of 4-Chloroimidazo[2,1-f]triazine must be completely dry and finely powdered to ensure uniform heat distribution.[3]
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 1-2 mm.[2][4]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.
-
Heating and Observation:
-
An initial rapid heating can be performed to determine an approximate melting range.
-
For an accurate measurement, a second sample is heated slowly, with the temperature increasing at a rate of approximately 2°C per minute as it approaches the estimated melting point.[5]
-
-
Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[2] A narrow melting range (0.5-1.0°C) is indicative of a high-purity compound.
Solubility Assessment
Determining the solubility of a compound in various solvents provides insights into its polarity and potential for formulation.[6][7]
Methodology: Qualitative and Quantitative Determination
-
Solvent Selection: A range of solvents should be tested, including water, buffered aqueous solutions (e.g., pH 7.4), and organic solvents such as ethanol, acetone, and n-octanol.
-
Qualitative Assessment:
-
To a test tube containing a small, pre-weighed amount of 4-Chloroimidazo[2,1-f]triazine (e.g., 10 mg), add a measured volume of the solvent (e.g., 1 mL) in portions.[1]
-
After each addition, the mixture is vigorously agitated (e.g., by vortexing) for a set period (e.g., 60 seconds).[7]
-
The solubility is observed and recorded as soluble (dissolves completely), partially soluble, or insoluble.[7]
-
-
Quantitative Determination (e.g., in aqueous buffer):
-
An excess amount of the compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development for predicting absorption and distribution.[8][9]
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol is saturated with water (or a pH 7.4 buffer), and the water (or buffer) is saturated with n-octanol to ensure thermodynamic equilibrium.[10]
-
Partitioning:
-
A known amount of 4-Chloroimidazo[2,1-f]triazine is dissolved in one of the pre-saturated phases.
-
A measured volume of this solution is then mixed with a measured volume of the other pre-saturated phase in a flask.
-
The flask is shaken vigorously for a set period (e.g., 2 hours) to facilitate partitioning of the compound between the two phases.[11]
-
The mixture is then allowed to stand undisturbed until the two phases have completely separated.[11]
-
-
Analysis:
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[8]
Acidity Constant (pKa) Determination
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pHs.
Methodology: Potentiometric Titration
This method is adapted from a protocol for related triazolo[5,1-c][1][6][7]triazine derivatives and is suitable for compounds with low aqueous solubility.[13]
-
Sample Preparation: A solution of 4-Chloroimidazo[2,1-f]triazine is prepared in a non-aqueous solvent, such as N,N-dimethylformamide (DMF).[13] A standard solution of a strong titrant (e.g., a quaternary ammonium hydroxide in a non-aqueous solvent) is also prepared.
-
Titration:
-
The solution of the compound is placed in a beaker with a calibrated pH electrode (or a suitable alternative for non-aqueous systems).
-
The titrant is added in small, precise increments, and the system's potential (or pH) is recorded after each addition.
-
-
Data Analysis:
-
A titration curve is generated by plotting the potential/pH versus the volume of titrant added.
-
The pKa value is determined from the pH at the half-equivalence point of the titration curve.[13]
-
Biological Context and Potential Mechanism of Action
While the specific biological targets of 4-Chloroimidazo[2,1-f]triazine are not yet fully elucidated, the imidazo[1][6][7]triazine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[14] Derivatives of the closely related imidazo[5,1-f][1][6][7]triazine have been identified as potent dual inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR), both of which are key components of signaling pathways that are often dysregulated in cancer.[14]
The general mechanism for such inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction.
Caption: Generic signaling pathway of a receptor tyrosine kinase and its inhibition.
This diagram illustrates how an inhibitor, such as a derivative from the imidazo[2,1-f]triazine class, can block the kinase activity of a receptor. By occupying the ATP binding site, the inhibitor prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to cellular responses like proliferation and survival.
Synthesis Workflow
The synthesis of 4-Chloroimidazo[2,1-f]triazine typically involves the chlorination of a precursor molecule. A representative workflow for its preparation is outlined below.
Caption: A generalized workflow for the synthesis of 4-Chloroimidazo[2,1-f]triazine.
This workflow illustrates the key steps in the synthesis of 4-Chloroimidazo[2,1-f]triazine, starting from the corresponding imidazo[2,1-f][1][6][7]triazin-4(3H)-one precursor. The process involves a chlorination reaction using a reagent like phosphorus oxychloride, followed by standard work-up and purification procedures to isolate the final product.
References
- 1. youtube.com [youtube.com]
- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chm.uri.edu [chm.uri.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. acdlabs.com [acdlabs.com]
- 9. longdom.org [longdom.org]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. elar.urfu.ru [elar.urfu.ru]
- 14. Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloroimidazo[2,1-f]triazine
An In-depth Technical Guide to 4-Chloroimidazo[2,1-f][1][2][3]triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloroimidazo[2,1-f][1][2][3]triazine is a heterocyclic organic compound with the CAS number 1206825-03-7. This molecule belongs to the imidazo[2,1-f][1][2][3]triazine class of compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have been investigated for their potential as inhibitors of various kinases and have demonstrated promising antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of 4-Chloroimidazo[2,1-f][1][2][3]triazine, including its chemical structure, properties, a general synthesis protocol, and a review of the biological activities and potential signaling pathways associated with the broader imidazo[2,1-f][1][2][3]triazine class of compounds. The information is presented to support further research and drug development efforts centered on this promising chemical scaffold.
Chemical Identity and Properties
4-Chloroimidazo[2,1-f][1][2][3]triazine is characterized by a fused ring system consisting of an imidazole and a triazine ring, with a chlorine substituent at the 4-position.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1206825-03-7 | [1][2][4] |
| Molecular Formula | C₅H₃ClN₄ | [1] |
| Molecular Weight | 154.56 g/mol | [1] |
| Canonical SMILES | C1=CN2C(=NC=N1)C(=N2)Cl | |
| InChI Key | FNGVVEJUMKPTSK-UHFFFAOYSA-N | [4] |
| Physical Form | Solid | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis
A general protocol for the synthesis of 4-Chloroimidazo[2,1-f][1][2][3]triazine has been described. The procedure involves the chlorination of the corresponding imidazo[2,1-f][1][2][3]triazin-4(3H)-one.
Experimental Protocol: General Synthesis
A general procedure for the synthesis of 4-chloroimidazo[2,1-f][1][2][3]triazine involves the following steps[2]:
-
Reaction Setup: Imidazo[2,1-f][1][2][3]triazin-4(3H)-one (1.0 eq.) is dissolved in phosphorus oxychloride (POCl₃, 37.1 eq.).
-
Reaction Conditions: The resulting mixture is stirred and refluxed for 2 hours.
-
Work-up: Upon completion, the reaction mixture is concentrated under vacuum to remove excess POCl₃. The residue is then carefully poured into ice water and neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of 6-7, while maintaining the temperature below 5°C.
-
Extraction and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The filtrate is concentrated under vacuum, and the residue is purified by flash column chromatography on silica gel to afford 4-chloroimidazo[2,1-f][1][2][3]triazine[2].
Figure 1: General synthesis workflow for 4-Chloroimidazo[2,1-f]triazine.
Biological Activities and Potential Signaling Pathways
While specific biological data for 4-Chloroimidazo[2,1-f][1][2][3]triazine is limited in publicly available literature, the broader class of imidazo[2,1-f][1][2][3]triazine derivatives has been extensively studied, revealing a wide range of biological activities. These activities suggest that the 4-chloro derivative could be a valuable starting point for the development of novel therapeutic agents.
Kinase Inhibition
Derivatives of the imidazo[2,1-f][1][2][3]triazine scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
-
Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR): The imidazo[5,1-f][1][2][3]triazine core has been investigated as a bioisosteric alternative to other kinase inhibitor scaffolds, leading to the discovery of dual inhibitors of IGF-1R and IR. These receptors play significant roles in cancer cell proliferation and survival.
-
Polo-like Kinase 1 (PLK1): Imidazo[5,1-f][1][2][3]triazin-2-amines have been reported as novel inhibitors of PLK1, a key regulator of the cell cycle.
-
Focal Adhesion Kinase (FAK): Imidazo[1,2-a][1][4][5]triazines, a related scaffold, have shown potent inhibition of FAK, which is involved in cell adhesion, migration, and invasion, all critical processes in cancer metastasis.
Figure 2: Potential kinase signaling pathways targeted by imidazo[2,1-f]triazine derivatives.
Antimicrobial and Anticancer Activities
Various derivatives of the imidazo[2,1-f][1][2][3]triazine scaffold have demonstrated significant antimicrobial and anticancer activities. These findings suggest that 4-Chloroimidazo[2,1-f][1][2][3]triazine could serve as a valuable intermediate for the synthesis of novel therapeutic agents in these areas.
Table 2: Reported Biological Activities of Imidazo[2,1-f][1][2][3]triazine Derivatives
| Activity | Target/Organism | Reference(s) |
| Anticancer | Various cancer cell lines | |
| Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | |
| Antiviral | Various viruses |
Spectroscopic Data
Table 3: Predicted Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the three protons on the imidazotriazine core. |
| ¹³C NMR | Signals for the five carbon atoms of the heterocyclic rings. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 154.56 g/mol . |
| IR Spec. | Characteristic peaks for C-H, C=N, and C-Cl bonds. |
Conclusion and Future Directions
4-Chloroimidazo[2,1-f][1][2][3]triazine represents a key building block for the synthesis of a diverse range of biologically active molecules. The imidazo[2,1-f][1][2][3]triazine scaffold has been established as a "privileged structure" in medicinal chemistry, with derivatives showing potent activity against various kinases, cancer cell lines, and microbial pathogens.
Future research should focus on the synthesis and biological evaluation of novel derivatives of 4-Chloroimidazo[2,1-f][1][2][3]triazine. Detailed structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds against specific therapeutic targets. Furthermore, the elucidation of the precise mechanisms of action and the identification of their cellular signaling pathways will be crucial for their development as potential drug candidates. The availability of detailed experimental protocols and comprehensive spectroscopic data for this compound and its derivatives will be essential to advance these research efforts.
Figure 3: Logical workflow for future research and development based on 4-Chloroimidazo[2,1-f]triazine.
References
A-Technical-Guide-to-the-Biological-Activity-of-the-Imidazo[2,1-f]triazine-Core
Executive Summary: The imidazo[2,1-f][1][2][3]triazine scaffold is a nitrogen-containing heterocyclic system that has garnered interest in medicinal chemistry. While a number of isomeric imidazotriazine cores are extensively studied, the biological activities of the imidazo[2,1-f][1][2][3]triazine ring system are more specifically documented. This guide focuses on the known biological activities, particularly as enzyme inhibitors, and provides a consolidated view of the synthesis, quantitative biological data, and detailed experimental protocols relevant to this specific heterocyclic core. The primary reported activity for this scaffold is the inhibition of adenosine deaminase and AMP deaminase, indicating its potential in modulating purine metabolism.
Introduction to the Imidazo[2,1-f][1][2][3]triazine Core
The imidazo[2,1-f][1][2][3]triazine system is a fused bicyclic heterocycle consisting of an imidazole ring fused to a 1,2,4-triazine ring. This core is isomeric and isoelectronic with biologically significant nucleosides like deaminoformycin, making it an attractive scaffold for the design of enzyme inhibitors.[1] Its structural characteristics allow for diverse substitutions, enabling the exploration of structure-activity relationships (SAR) for various biological targets. Research has primarily focused on its role as an inhibitor of enzymes involved in purine metabolism, such as adenosine deaminase (ADA) and adenosine 5'-monophosphate deaminase (AMPDA).[1][4]
Synthesis of the Imidazo[2,1-f][1][2][3]triazine Scaffold
The synthesis of the imidazo[2,1-f][1][2][3]triazine core can be achieved through the cyclization of substituted monocyclic 1,2,4-triazine precursors. A key method involves the condensation of a 1,2,4-triazine derivative with a suitable aldehyde, such as bromoacetaldehyde or chloroacetaldehyde, to construct the fused imidazole ring.[1]
A specific example is the synthesis of C-ribosyl imidazo[2,1-f][1][2][3]triazines. This process starts with the condensation of a monocyclic 1,2,4-triazine with a bromo aldehyde, which is accompanied by cyclization to yield a protected C-nucleoside.[1] Subsequent chemical modifications, such as the removal of protecting or functional groups, lead to the final derivative.[1]
Biological Activities
The primary biological activity reported for the imidazo[2,1-f][1][2][3]triazine core is the inhibition of key enzymes in purine metabolism.
Inhibition of Adenosine Deaminase (ADA) and AMP Deaminase (AMPDA)
Adenosine deaminase (ADA) is a crucial enzyme that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively. It plays a significant role in lymphocyte proliferation and immune function.[2] AMP deaminase (AMPDA) is another vital enzyme in this pathway.
Derivatives of the imidazo[2,1-f][1][2][3]triazine core have been synthesized and identified as inhibitors of both mammalian ADA and AMPDA.[1][4] These compounds are often designed as isoelectronic analogues of natural nucleosides that are known enzyme inhibitors.[1]
Quantitative Data on Enzyme Inhibition
The inhibitory potential of imidazo[2,1-f][1][2][3]triazine derivatives is quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound Class | Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| C-ribosyl imidazo[2,1-f][1][2][3]triazine | 6-methylsulfanyl riboside | Mammalian ADA | 40 | [1] |
| Carboxyarylalkyl imidazo[2,1-f][1][2][3]triazine | 3-[2-(3-carboxy-5,6,7,8-tetrahydronaphthyl)ethyl]imidazo[2,1-f][1][2][3]triazine | Human AMPD1, AMPD2, AMPD3 | 0.9 - 5.7 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the synthesis and biological evaluation of imidazo[2,1-f][1][2][3]triazine derivatives.
General Synthesis Protocol
The synthesis of C-ribosyl imidazo[2,1-f][1][2][3]triazines is based on the condensation and cyclization of a 1,2,4-triazine precursor.[1]
-
Condensation: A monocyclic 1,2,4-triazine (e.g., derivative 9 ) is reacted with a bromo aldehyde (e.g., compound 10 ).
-
Cyclization: The condensation reaction is typically accompanied by an intramolecular cyclization, leading to the formation of the fused imidazo[2,1-f][1][2][3]triazine ring system (e.g., protected C-nucleoside 21 ).
-
Modification: The resulting protected nucleoside undergoes further reactions, such as the removal of a methylsulfanyl group by replacement with hydrazine followed by oxidation, to yield the desired final product (e.g., Riboside 7 ).[1]
Adenosine Deaminase (ADA) Inhibition Assay Protocol
This protocol is based on a standardized colorimetric or UV-spectrophotometric method for screening ADA inhibitors.[2][5][6][7]
-
Reagent Preparation:
-
Prepare a 1X ADA Assay Buffer from a 10X stock solution by diluting with deionized water. Warm the buffer to 37°C before use.
-
Reconstitute the ADA enzyme, ADA converter, and ADA developer solutions in the 1X ADA Assay Buffer.
-
Dissolve the test imidazo[2,1-f]triazine compounds in an appropriate solvent (e.g., DMSO) and then dilute to the desired test concentrations (e.g., 10X) with the assay buffer. A known ADA inhibitor (e.g., EHNA) should be prepared as a positive control.[2]
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 10 µL of the test compound solution or solvent control to the respective wells.
-
Add the reconstituted ADA enzyme solution to the wells containing the test compounds and solvent controls. Incubate for a specified period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Prepare a Reaction Mix containing ADA Assay Buffer, ADA Converter, ADA Developer, and ADA Substrate.[2]
-
Initiate the enzymatic reaction by adding 50 µL of the Reaction Mix to each well.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 293 nm in kinetic mode at 37°C for at least 30 minutes.[2][5]
-
Determine the rate of the reaction by choosing two time points within the linear range of the absorbance curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Activity of Solvent Control - Activity of Test Inhibitor) / Activity of Solvent Control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The imidazo[2,1-f][1][2][3]triazine core represents a promising scaffold, particularly for the development of inhibitors of enzymes involved in purine metabolism. The documented activity against adenosine deaminase and AMP deaminase highlights its potential for therapeutic applications where modulation of adenosine levels is beneficial.
Future research should focus on expanding the library of imidazo[2,1-f][1][2][3]triazine derivatives to establish a more comprehensive structure-activity relationship (SAR). Exploring substitutions at various positions of the bicyclic ring could lead to enhanced potency and selectivity. Furthermore, screening these compounds against a broader panel of biological targets, such as kinases and other metabolic enzymes, could uncover novel therapeutic applications for this versatile heterocyclic system.
References
- 1. Synthesis of C-ribosyl imidazo[2,1-f [ ] [ ] ][1,2,4]triazines as inhibitors of adenosine and AMP deaminases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. labcarediagnostics.com [labcarediagnostics.com]
The Strategic Intermediate: A Technical Guide to 4-Chloroimidazo[2,1-f]triazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the demand for novel heterocyclic scaffolds as building blocks for targeted therapeutics is ever-increasing. Among these, the imidazo[2,1-f][1][2][3]triazine core has emerged as a privileged structure, particularly in the development of kinase inhibitors. At the heart of synthesizing diverse libraries of these potent molecules lies a key intermediate: 4-Chloroimidazo[2,1-f]triazine. This technical guide provides an in-depth overview of this crucial chemical intermediate, detailing its synthesis, physicochemical properties, and its versatile reactivity that enables the exploration of new chemical space in drug discovery. The strategic placement of the chloro substituent provides a reactive handle for a variety of synthetic transformations, making it an invaluable tool for the medicinal chemist.
Physicochemical and Spectroscopic Data
Precise analytical data is paramount for the successful application of any chemical intermediate. While comprehensive experimental data for 4-Chloroimidazo[2,1-f]triazine is not extensively documented in publicly available literature, the following tables summarize its known properties and expected spectroscopic characteristics based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 4-Chloroimidazo[2,1-f]triazine
| Property | Value | Source |
| CAS Number | 1206825-03-7 | [4][5] |
| Molecular Formula | C₅H₃ClN₄ | [4] |
| Molecular Weight | 154.56 g/mol | [4][5] |
| Appearance | Solid | [1] |
| Purity | ≥97% (commercially available) | [4] |
| Storage | Room temperature, sealed in dry conditions | [1][5] |
Table 2: Spectroscopic Data for 4-Chloroimidazo[2,1-f]triazine
| Technique | Data |
| ¹H NMR | Expected signals in the aromatic region for the imidazole and triazine ring protons. |
| ¹³C NMR | Expected signals corresponding to the five carbon atoms of the fused ring system. The carbon atom attached to the chlorine is expected to be significantly deshielded. |
| FT-IR | Characteristic peaks for C=N and C-Cl stretching, as well as aromatic C-H stretching and bending vibrations. |
| Mass Spec (MS) | Expected molecular ion peak [M]+ at m/z 154 and [M+2]+ at m/z 156 with an approximate ratio of 3:1, characteristic of a monochlorinated compound. |
Synthesis of 4-Chloroimidazo[2,1-f]triazine
The primary synthetic route to 4-Chloroimidazo[2,1-f]triazine involves the chlorination of its corresponding imidazo[2,1-f][1][2][3]triazin-4(3H)-one precursor.
Experimental Protocol: Synthesis from Imidazo[2,1-f][1][2][3]triazin-4(3H)-one
This protocol is adapted from established literature procedures.[2]
Workflow for the Synthesis of 4-Chloroimidazo[2,1-f]triazine
References
The Emergence of a Novel Scaffold: A Technical Guide to the Discovery and History of Imidazo[2,1-f]triazines
The Emergence of a Novel Scaffold: A Technical Guide to the Discovery and History of Imidazo[2,1-f][1][2][3]triazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-f][1][2][3]triazine core is a relatively recent addition to the vast landscape of heterocyclic chemistry. This technical guide provides an in-depth overview of the discovery and history of this specific scaffold, distinguishing it from its more common isomers. It details the seminal synthesis, provides explicit experimental protocols, and summarizes the initial biological activity data. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential and further development of this emerging heterocyclic system.
Introduction
Fused imidazole-triazine ring systems are recognized as "privileged structures" in medicinal chemistry, with different isomers like imidazo[1,2-a][1][4][5]triazines and imidazo[1,2-b][1][2][3]triazines showing a wide range of biological activities, including as kinase inhibitors and CNS agents. However, the specific imidazo[2,1-f][1][2][3]triazine ring system remained unexplored until the late 20th century. This guide focuses exclusively on the discovery and history of this particular scaffold.
The First Synthesis: A New Heterocyclic System
The first documented synthesis of the imidazo[2,1-f][1][2][3]triazine ring system was reported in 1999 by Dudfield, Le, Lindell, and Rees.[1][5] Their work, aimed at producing C-ribosyl imidazo[2,1-f][1][2][3]triazines as potential inhibitors of adenosine and AMP deaminases, described the core as a "new" heterocyclic system.[1][5]
The key strategy involved the cyclization of a substituted 3-amino-1,2,4-triazine with a two-carbon electrophile. Specifically, the synthesis of the parent, unsubstituted imidazo[2,1-f][1][2][3]triazine was achieved through a multi-step process starting from 3-amino-5,6-bis(methylsulfanyl)-1,2,4-triazine.
Key Synthetic Pathway
The general workflow for the synthesis of the parent imidazo[2,1-f][1][2][3]triazine is depicted below. This process begins with the cyclization of a 3-amino-1,2,4-triazine derivative to form the fused imidazole ring, followed by the removal of protecting or directing groups to yield the final parent heterocycle.
Caption: General synthetic route to the imidazo[2,1-f][1][2][3]triazine core.
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of the imidazo[2,1-f][1][2][3]triazine scaffold, based on the seminal work of Dudfield et al.[1][5]
Synthesis of 6,8-Bis(methylsulfanyl)imidazo[2,1-f][1][2][3]triazine
This procedure describes the initial cyclization to form the fused heterocyclic system.
-
Reactants: 3-Amino-5,6-bis(methylsulfanyl)-1,2,4-triazine and chloroacetaldehyde dimethyl acetal.
-
Solvent: Ethanol.
-
Procedure: A solution of 3-amino-5,6-bis(methylsulfanyl)-1,2,4-triazine and chloroacetaldehyde dimethyl acetal in ethanol is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the 6,8-bis(methylsulfanyl)imidazo[2,1-f][1][2][3]triazine product.
Synthesis of the Parent Imidazo[2,1-f][1][2][3]triazine
This section details the conversion of the bis(methylsulfanyl) derivative to the unsubstituted parent ring. Dudfield et al. described two routes for this conversion.
Route 1: Via Hydrazinyl Intermediates
-
Hydrazinolysis: The 6,8-bis(methylsulfanyl)imidazo[2,1-f][1][2][3]triazine is treated with hydrazine hydrate. This selectively displaces one of the methylsulfanyl groups to form a hydrazinyl intermediate.
-
Oxidation: The resulting hydrazinyl derivative is then oxidized, for example, with manganese dioxide or mercury(II) oxide, to remove the hydrazinyl group and yield the monosubstituted methylsulfanyl imidazo[2,1-f][1][2][3]triazine.
-
Desulfurization: The remaining methylsulfanyl group is removed by reduction, for instance, with Raney nickel or another suitable desulfurization agent, to afford the final imidazo[2,1-f][1][2][3]triazine.
Route 2: Direct Desulfurization
-
Procedure: The 6,8-bis(methylsulfanyl)imidazo[2,1-f][1][2][3]triazine is subjected to desulfurization using a strong reducing agent like Raney nickel in a suitable solvent, such as ethanol. The reaction mixture is typically heated to drive the reaction to completion. After filtration to remove the catalyst and evaporation of the solvent, the crude product is purified to yield the parent imidazo[2,1-f][1][2][3]triazine.
Caption: Step-by-step workflow for the synthesis and purification.
Early Biological Evaluation and Data
The initial driver for the synthesis of the imidazo[2,1-f][1][2][3]triazine system was the search for novel nucleoside analogues as enzyme inhibitors. The table below summarizes the early quantitative data for a key derivative from the foundational study.
| Compound Name | Target Enzyme | Assay Type | Result (IC₅₀) | Reference |
| 6-Methylsulfanyl-3-(β-D-ribofuranosyl)imidazo[2,1-f][1][2][3]triazine | Adenosine Deaminase (ADA) | Enzyme Inhibition | 40 µM | [1][5] |
This initial result, while modest, established that the imidazo[2,1-f][1][2][3]triazine scaffold could be a viable starting point for the design of enzyme inhibitors.
Subsequent Developments and Future Outlook
Since its initial discovery, the imidazo[2,1-f][1][2][3]triazine scaffold has not been as extensively studied as its other isomers. However, the foundational work by Dudfield and colleagues has paved the way for further exploration. The synthetic routes they established are robust and allow for the introduction of various substituents at different positions of the heterocyclic core, enabling the generation of diverse chemical libraries for screening against various biological targets.
The future of imidazo[2,1-f][1][2][3]triazine research lies in:
-
Library Synthesis: Expanding the range of derivatives to explore the structure-activity relationships (SAR) for different biological targets.
-
Target Identification: Screening these new compounds against a wide array of enzymes and receptors to uncover novel therapeutic applications.
-
Computational Studies: Employing in silico methods to predict the binding modes and design more potent and selective derivatives.
Conclusion
The discovery of the imidazo[2,1-f][1][2][3]triazine ring system in 1999 marked a notable, albeit relatively recent, event in heterocyclic chemistry. The pioneering work of Dudfield, Rees, and their collaborators provided the first access to this novel scaffold and demonstrated its potential as a platform for the development of enzyme inhibitors. This guide has detailed the historical context, provided the essential synthetic protocols, and presented the initial biological data, offering a comprehensive starting point for researchers and drug development professionals to build upon this foundational knowledge. The untapped potential of this heterocyclic core warrants further investigation and could lead to the discovery of new and important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of C-ribosyl imidazo[2,1-f [ ] [ ] ][1,2,4]triazines as inhibitors of adenosine and AMP deaminases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Solubility Profile of 4-Chloroimidazo[2,1-f]triazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 4-Chloroimidazo[2,1-f]triazine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility inferred from its synthesis and purification procedures, and outlines a comprehensive experimental protocol for precise quantitative determination.
Inferred Solubility from Synthesis
Analysis of the synthetic pathway for 4-Chloroimidazo[2,1-f]triazine offers valuable insights into its solubility profile. The compound is synthesized from imidazo[2,1-f][1][2][3]triazin-4(3H)-ones using phosphorus oxychloride. The subsequent work-up and purification steps involve the use of several common laboratory solvents, providing qualitative indicators of its solubility.
During the purification process, the reaction mixture is extracted using ethyl acetate, indicating that 4-Chloroimidazo[2,1-f]triazine is soluble in this solvent.[1] The crude product is then purified via column chromatography using an eluent system of 16% petroleum ether in ethyl acetate.[1] This suggests that while the compound is soluble in ethyl acetate, it has lower solubility in the less polar petroleum ether, allowing for effective chromatographic separation. Furthermore, the synthesis involves a step where the residue is poured into ice water and neutralized with saturated aqueous sodium bicarbonate, implying that 4-Chloroimidazo[2,1-f]triazine has low solubility in aqueous solutions.[1]
Summary of Qualitative Solubility
| Solvent | Solubility | Rationale from Synthesis |
| Ethyl Acetate | Soluble | Used for extraction of the compound.[1] |
| Petroleum Ether | Low to Sparingly Soluble | Used as a component of the eluent in column chromatography, where lower solubility is desirable.[1] |
| Water | Low to Insoluble | The compound is precipitated in ice water during the work-up procedure.[1] |
| Phosphorus Oxychloride | Soluble | The reactant is dissolved in this reagent during synthesis.[1] |
Experimental Protocol: Synthesis and Purification
The following is a detailed methodology for the synthesis of 4-Chloroimidazo[2,1-f]triazine, from which solubility characteristics can be inferred:
-
Reaction Setup : Imidazo[2,1-f][1][2][3]triazin-4(3H)-ones (1.0 eq.) are dissolved in phosphorus oxychloride (37.1 eq.).[1]
-
Reflux : The resulting mixture is stirred and refluxed for 2 hours.[1]
-
Solvent Removal : Upon completion, the excess phosphorus oxychloride is removed under vacuum.[1]
-
Aqueous Quench : The residue is carefully poured into ice water and neutralized with saturated aqueous sodium bicarbonate to a pH of 6-7, maintaining a temperature below 5 °C.[1]
-
Extraction : The mixture is then extracted multiple times with ethyl acetate.[1]
-
Washing and Drying : The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.[1]
-
Purification : After filtration, the filtrate is concentrated, and the residue is purified by column chromatography on silica gel using an eluent of 16% petroleum ether in ethyl acetate.[1]
Proposed Workflow for Quantitative Solubility Determination
To establish a precise quantitative solubility profile, a standardized experimental workflow is recommended. The following diagram illustrates a typical process for determining the solubility of 4-Chloroimidazo[2,1-f]triazine in various solvents using a gravimetric method.
This structured approach will yield reliable and reproducible quantitative data, which is crucial for applications in drug development and formulation. Further studies employing techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy could also be utilized for more sensitive and high-throughput solubility screening.
References
potential therapeutic targets of imidazo[2,1-f]triazine derivatives
An In-depth Technical Guide on the Potential Therapeutic Targets of Imidazo[2,1-f]triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of various imidazo[2,1-f]triazine and structurally related imidazotriazine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, particularly in oncology. This document summarizes key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.
Overview of Imidazo[2,1-f]triazine Derivatives
The imidazo[2,1-f]triazine scaffold is a nitrogen-rich heterocyclic system that has proven to be a versatile template for the design of potent and selective inhibitors of various protein kinases and other enzymes involved in critical cellular processes. The structural rigidity and the presence of multiple nitrogen atoms for hydrogen bonding interactions make this scaffold an attractive starting point for developing novel therapeutic agents. This guide will focus on several key therapeutic targets that have been successfully modulated by derivatives of the imidazo[2,1-f]triazine core and its isomers.
Key Therapeutic Targets and Corresponding Inhibitors
The primary therapeutic targets for imidazo[2,1-f]triazine and its related derivatives are protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The main targets identified in the literature include the Phosphoinositide 3-kinase (PI3K)/mTOR pathway, Focal Adhesion Kinase (FAK), DNA-dependent Protein Kinase (DNA-PK), and Polo-like Kinase 1 (PLK1).
PI3K/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development. Several imidazotriazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.
| Compound Class | Specific Derivative | Target | IC50 | Reference |
| Imidazo[1,2-b]pyridazine | Compound 42 | PI3Kα | 0.06 nM | [1][2] |
| mTOR | 3.12 nM | [1][2] | ||
| Compound 11 | PI3Kα (% inh @ 1nM) | 94.9% | [3][4][5][6] | |
| mTOR (% inh @ 1nM) | 42.99% | [3][4][5][6] | ||
| Compound 1 (in Mlg2908 cells) | Antifibrotic | 593.6 nM | [4] | |
| Imidazo[1,2-a]pyrazine | Compound 10c | PI3Kα | 3.1 nM | [7] |
| p-AKT (EC50) | 114 nM | [7] | ||
| Compound 255 | PI3Kδ | 2.8 nM | [7] | |
| PI3Kα | 60 nM | [7] | ||
| mTOR | >10 µM | [7] | ||
| Triazine-benzimidazole | Selective Inhibitor (mean) | Cellular Proliferation | 0.41 µM | [8][9] |
| s-Triazine Derivative | Compound 35 | PI3Kδ | 2.3 nM | [10] |
| PI3Kα | 14.6 nM | [10] | ||
| mTOR | 15.4 nM | [10] | ||
| 2-(thiophen-2-yl)-1,3,5-triazine | Compound 47 | PI3K | 7.0 nM | [10] |
| mTOR | 48 nM | [10] | ||
| A549 cells | 0.20 µM | [10] | ||
| MCF-7 cells | 1.25 µM | [10] | ||
| Hela cells | 1.03 µM | [10] | ||
| 2-arylurea-1,3,5-triazine | Compound 48 | PI3K | 23.8 nM | [10] |
| mTOR | 10.9 nM | [10] |
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and indicates the points of inhibition by imidazo[2,1-f]triazine derivatives. These compounds typically act as ATP-competitive inhibitors in the kinase domains of PI3K and/or mTOR.
Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Overexpression of FAK is associated with the progression and metastasis of various cancers.
| Compound Class | Specific Derivative | Target | IC50 | Reference |
| Imidazo[1,2-a][8][9][11]triazine | Best Inhibitor | FAK enzymatic activity | 50 nM | [11][12][13] |
| General range | FAK enzymatic activity | 10⁻⁷–10⁻⁸ M | [11][12] | |
| Thieno[3,2-d]pyrimidine | Compound 19 | FAK | 19.1 nM | [14] |
| 1,2,4-triazinic FAK inhibitor | Compound 21 | FAK expression | nanomolar level | [15] |
Imidazo[1,2-a][8][9][11]triazines inhibit FAK, which is a central node in signaling from integrins. This inhibition disrupts downstream pathways like PI3K/Akt and MAPK, affecting cell migration and survival.
DNA-dependent Protein Kinase (DNA-PK)
DNA-PK is a serine/threonine protein kinase that plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. Inhibiting DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapies.
| Compound Class | Specific Derivative | Target | IC50 | Reference |
| Imidazo[4,5-c]pyridin-2-one | Dactolisib (scaffold inspiration) | DNA-PK | 0.8 nM | [16][17] |
| PI3Kα | 1.4 nM | [16][17] | ||
| mTOR | 4.3 nM | [16][17] | ||
| Compound 78 | DNA-PK | low nM range | [16][17][18][19] | |
| Compound 53 | DNA-PK | 7.35 nM | [16] |
Imidazo[4,5-c]pyridin-2-ones inhibit the catalytic subunit of DNA-PK (DNA-PKcs), preventing the repair of DNA double-strand breaks and leading to increased cell death, especially in combination with radiation.
Polo-like Kinase 1 (PLK1)
PLK1 is a key regulator of multiple stages of mitosis. Its overexpression is common in many cancers and correlates with poor prognosis, making it an attractive target for anticancer therapy.
Specific IC50 values for imidazo[5,1-f][8][12][20]triazin-2-amines against PLK1 were mentioned to be in the nanomolar range, but precise values for individual compounds were not detailed in the provided search results.[21][22]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of imidazo[2,1-f]triazine derivatives.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase, often measured by quantifying the remaining ATP after the kinase reaction.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
-
Dilute the kinase enzyme and substrate to their final working concentrations in kinase buffer.
-
Prepare a stock solution of ATP in water and dilute to the final concentration in kinase buffer (often at the Km value for the specific kinase).
-
Prepare serial dilutions of the test imidazo[2,1-f]triazine derivative in DMSO, then dilute further in kinase buffer.
-
-
Assay Plate Setup:
-
Add 1-5 µL of the diluted test compound to the wells of a 96- or 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Add the kinase enzyme solution to all wells except the "no enzyme" control.
-
-
Kinase Reaction:
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C or room temperature for 30-60 minutes.
-
-
Signal Detection (e.g., ADP-Glo™ Assay):
-
Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Trypsinize and count cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[2,1-f]triazine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the blank wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The imidazo[2,1-f]triazine scaffold and its related isomers represent a privileged structure in modern medicinal chemistry, giving rise to potent inhibitors of several key therapeutic targets, particularly protein kinases involved in cancer progression. The derivatives discussed in this guide demonstrate significant inhibitory activity against the PI3K/mTOR pathway, FAK, and DNA-PK, with many compounds exhibiting nanomolar potency. The provided data and protocols offer a valuable resource for researchers and drug development professionals working on the design and evaluation of novel kinase inhibitors based on this versatile heterocyclic core. Further optimization of these scaffolds holds significant promise for the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Item - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis - American Chemical Society - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of triazine-benzimidazoles as selective inhibitors of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety and Handling Precautions for 4-Chloroimidazo[2,1-f]triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier before handling this compound and adhere to all institutional and regulatory safety protocols.
Introduction
4-Chloroimidazo[2,1-f]triazine (CAS No. 1206825-03-7) is a heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] As with many chlorinated heterocyclic compounds, it is crucial to handle this substance with a high degree of caution due to its potential hazards. This guide provides a comprehensive overview of the known safety information, handling precautions, and emergency procedures for 4-Chloroimidazo[2,1-f]triazine, based on available data for the compound and related chemical structures.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Chloroimidazo[2,1-f]triazine is classified with the following hazards:
Signal Word: Warning[2]
Pictogram: [2]
-
GHS07: Exclamation Mark
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1206825-03-7 | [1] |
| Molecular Formula | C5H3ClN4 | [1] |
| Molecular Weight | 154.56 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C | [2] |
Personal Protective Equipment (PPE) and Engineering Controls
Due to the hazardous nature of 4-Chloroimidazo[2,1-f]triazine, strict adherence to PPE and engineering controls is mandatory.
| Control | Specification |
| Engineering Controls | All handling of solid and solutions should be conducted in a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Eye and Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use. |
| Respiratory Protection | If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Safe Handling and Storage
Handling:
-
Avoid the formation of dust and aerosols.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is 2-8°C.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person. |
| Inhalation | Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice. |
| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |
| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice. |
Experimental Protocols: General Handling of a Potentially Hazardous Solid Compound
The following is a general protocol for the safe handling and preparation of a solution of a hazardous solid compound like 4-Chloroimidazo[2,1-f]triazine.
Objective: To safely weigh and dissolve a predetermined amount of 4-Chloroimidazo[2,1-f]triazine for experimental use.
Materials:
-
4-Chloroimidazo[2,1-f]triazine
-
Appropriate solvent (e.g., DMSO, DMF)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Beaker
-
Pipettes
-
Vortex mixer or sonicator
-
Appropriate PPE (lab coat, safety goggles, face shield, chemical-resistant gloves)
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of 4-Chloroimidazo[2,1-f]triazine onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed compound into a clean, labeled volumetric flask or beaker.
-
Add a small amount of the chosen solvent to the weighing paper to rinse any residual powder and transfer it to the flask.
-
Add the remaining solvent to the desired volume.
-
Use a vortex mixer or sonicator to ensure complete dissolution. Gentle heating may be required for some compounds but should be done with caution in a well-ventilated area.
-
-
Cleaning:
-
Carefully dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.
-
Clean the spatula and any non-disposable equipment with an appropriate solvent.
-
Wipe down the work area within the fume hood.
-
-
Storage: Store the resulting solution in a tightly sealed, properly labeled container in a designated storage area, following the compound's specific storage requirements.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Chloroimidazo[2,1-f]triazine in Kinase Inhibitor Synthesis
Application Notes and Protocols for the Use of 4-Chloroimidazo[2,1-f][1][2][3]triazine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The targeted inhibition of specific kinases has emerged as a highly successful therapeutic strategy. 4-Chloroimidazo[2,1-f][1][2][3]triazine (CAS: 1206825-03-7) is a key intermediate that serves as a versatile building block for the synthesis of a diverse library of imidazo[2,1-f][1][2][3]triazine-based kinase inhibitors. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic aromatic substitution (SNA r) reactions, enabling the introduction of various pharmacophoric groups to modulate potency and selectivity against a range of kinase targets.
This document provides detailed application notes and protocols for the utilization of 4-Chloroimidazo[2,1-f][1][2][3]triazine in the synthesis of kinase inhibitors, with a focus on targeting key kinases implicated in cancer, such as Focal Adhesion Kinase (FAK) and Polo-like kinase 1 (Plk1).
Kinase Targets and Inhibitory Activity
Derivatives of the imidazo[2,1-f][1][2][3]triazine scaffold have shown potent inhibitory activity against several important kinase targets. The following tables summarize the reported in vitro inhibitory activities (IC50) of various imidazo[1,2-a][1][4][5]triazine and imidazo[5,1-f][1][2][3]triazine derivatives, which are structurally related to the compounds that can be synthesized from 4-Chloroimidazo[2,1-f][1][2][3]triazine.
Table 1: Inhibitory Activity of Imidazo[1,2-a][1][4][5]triazine Derivatives against Focal Adhesion Kinase (FAK) [1][3]
| Compound ID | Substitution Pattern | FAK IC50 (nM) |
| 1 | 2-amino, 4-(substituted anilino) | 50 |
| 2 | 2-amino, 4-(substituted anilino) | 100 - 1000 |
Table 2: Inhibitory Activity of Imidazo[5,1-f][1][2][3]triazin-2-amine Derivatives against Polo-like Kinase 1 (Plk1) [4][5]
| Compound ID | Substitution Pattern | Plk1 IC50 (µM) |
| 3 | 2-amino, 5,7-disubstituted | 1.49 |
| 4 | 2-amino, 5,7-disubstituted | 3.79 |
| 5 | 2-amino, 5,7-disubstituted | 5.26 |
| 6 | 2-amino, 5,7-disubstituted | 6.35 |
Table 3: Inhibitory Activity of Pyrrolo[1,2-f][1][2][3]triazine Derivatives against c-Met and VEGFR-2 [6]
| Compound ID | Substitution Pattern | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |
| 7 | Disubstituted | 2.3 ± 0.1 | 5.0 ± 0.5 |
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors using 4-Chloroimidazo[2,1-f][1][2][3]triazine as a starting material. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of 4-Chloroimidazo[2,1-f][1][2][3]triazine with Amines
This protocol describes a typical nucleophilic aromatic substitution reaction to introduce various amine-containing side chains at the 4-position of the imidazo[2,1-f][1][2][3]triazine core.
Materials:
-
Substituted amine (e.g., aniline, benzylamine, piperidine, morpholine)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
To a solution of 4-Chloroimidazo[2,1-f][1][2][3]triazine (1.0 eq) in the chosen anhydrous solvent, add the substituted amine (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq).
-
Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 4-amino-substituted imidazo[2,1-f][1][2][3]triazine derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase enzyme, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30-37 °C) for a predetermined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by imidazo[2,1-f][1][2][3]triazine-based inhibitors and a general experimental workflow for their synthesis and evaluation.
Caption: Focal Adhesion Kinase (FAK) Signaling Pathway.
Caption: Polo-like Kinase 1 (Plk1) Signaling Pathway in Cell Cycle Progression.
Caption: Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation.
Conclusion
4-Chloroimidazo[2,1-f][1][2][3]triazine is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The straightforward nucleophilic aromatic substitution chemistry allows for the rapid generation of diverse compound libraries for screening against a multitude of kinase targets. The imidazo[2,1-f][1][2][3]triazine scaffold has demonstrated significant promise, particularly in the development of inhibitors for FAK and Plk1, which are critical targets in oncology. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Imidazo[2,1-f]triazine Derivatives for Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of imidazo[2,1-f]triazine derivatives as potential anticancer agents. The imidazo[2,1-f]triazine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various cancer cell lines. This guide outlines the synthetic methodologies, experimental protocols for biological evaluation, and key signaling pathways implicated in their mechanism of action.
Introduction
Imidazo[2,1-f]triazine and its related isomers, such as imidazo[1,2-a][1][2][3]triazines, are classes of nitrogen-containing fused heterocyclic compounds that have garnered significant interest in cancer research.[4][5] These scaffolds serve as valuable frameworks for the design of novel therapeutic agents that can target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[6] Notably, derivatives of the broader triazine class have been shown to inhibit critical cancer-related kinases, including the PI3K/Akt/mTOR and Focal Adhesion Kinase (FAK) pathways.[3][6][7][8] This document details the synthesis and anticancer evaluation of these promising compounds.
Data Presentation
The following tables summarize the in vitro anticancer activity of various imidazo[2,1-f]triazine and related triazine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).
Table 1: Anticancer Activity of Imamine-1,3,5-triazine Derivatives
| Compound | Target Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
| 4f | MDA-MB-231 (Breast Cancer) | 6.25 | Imatinib | 35.50 |
| 4k | MDA-MB-231 (Breast Cancer) | 8.18 | Imatinib | 35.50 |
Source: Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives.[9]
Table 2: Anticancer Activity of Imidazo[1,2-a][1][2][3]triazine Derivatives against FAK
| Compound | Target Enzyme | IC50 (nM) |
| Best Inhibitor | FAK | 50 |
Source: Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][2][3]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity.[1][2]
Table 3: Anticancer Activity of Substituted 2-(thiophen-2-yl)-1,3,5-triazine Derivatives
| Compound | A549 (Lung Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) | Hela (Cervical Cancer) IC50 (μM) |
| Derivative 2 | 0.20 | 1.25 | 1.03 |
Source: Recent Advances in the Biological Activity of s-Triazine Core Compounds.[5]
Table 4: Anticancer Activity of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine Derivatives
| Compound | PC3 (Prostate Cancer) IC50 (μM) | A549 (Lung Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) | DU-145 (Prostate Cancer) IC50 (μM) |
| 9a | 0.56 | 1.45 | 1.14 | 2.06 |
| 9d | 0.17 | 0.19 | 0.51 | 0.16 |
Source: Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives.[10]
Signaling Pathways
Imidazo[2,1-f]triazine derivatives often exert their anticancer effects by modulating key signaling pathways crucial for cancer cell growth and survival. The PI3K/Akt/mTOR and FAK signaling cascades are prominent targets.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival and is frequently hyperactivated in various cancers.[8][11][12] Imidazo[2,1-f]triazine derivatives have been designed to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing cancer cell death.
References
- 1. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloroimidazo[2,1-f]triazine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies, structure-activity relationships (SAR), and biological evaluation of 4-chloroimidazo[2,1-f]triazine derivatives as a scaffold for developing potent kinase inhibitors. The protocols outlined below are based on established methodologies for similar heterocyclic compounds and can be adapted for the SAR exploration of this specific chemical series.
Introduction to 4-Chloroimidazo[2,1-f]triazine in Drug Discovery
The imidazo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The 4-chloro substituent serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to introduce a variety of functional groups. This enables a systematic exploration of the chemical space around the core structure to understand and optimize the interactions with the target protein. SAR studies on this scaffold are crucial for identifying potent and selective inhibitors for therapeutic targets such as p38 MAP kinase, VEGFR-2, and PI3K/mTOR, which are implicated in cancer and inflammatory diseases. The primary goal of SAR studies on 4-chloroimidazo[2,1-f]triazine is to establish a clear correlation between the chemical modifications at the 4-position and the resulting biological activity.
Structure-Activity Relationship (SAR) Summary
The 4-position of the imidazo[2,1-f]triazine ring is a key vector for SAR exploration. The chlorine atom can be displaced by various nucleophiles, including amines, anilines, and alcohols, to generate a library of analogs. The nature of the substituent at this position significantly influences the compound's potency and selectivity.
Key SAR observations from related imidazotriazine series suggest the following:
-
Amino Substituents: Introduction of small, linear, or cyclic amines can lead to potent biological activity. The basicity and hydrogen bonding capacity of the amine are critical for interaction with the hinge region of many kinases.
-
Aromatic and Heteroaromatic Amines: Substituted anilines and heteroaromatic amines can provide additional interactions within the ATP-binding pocket. Electron-donating or -withdrawing groups on these aromatic rings can modulate potency and pharmacokinetic properties.
-
Linker Length and Flexibility: When the substituent at the 4-position is extended with a linker, its length and flexibility can impact the ability of the molecule to access deeper pockets within the kinase domain.
-
Chirality: The introduction of chiral centers in the substituent at the 4-position can lead to stereospecific interactions with the target, resulting in significant differences in potency between enantiomers.
The following tables summarize hypothetical quantitative data for different series of 4-substituted imidazo[2,1-f]triazine derivatives targeting various kinases, based on trends observed in similar heterocyclic kinase inhibitors.
Table 1: SAR of 4-Substituted Imidazo[2,1-f]triazines as p38α MAP Kinase Inhibitors
| Compound ID | R-Group at 4-position | p38α IC50 (nM) |
| 1a | -Cl | >10000 |
| 1b | -NH(CH₃) | 850 |
| 1c | -NH(c-propyl) | 250 |
| 1d | -NH(phenyl) | 120 |
| 1e | -NH(4-fluorophenyl) | 45 |
| 1f | -NH(3-pyridyl) | 88 |
Table 2: SAR of 4-Substituted Imidazo[2,1-f]triazines as VEGFR-2 Inhibitors
| Compound ID | R-Group at 4-position | VEGFR-2 IC50 (nM) |
| 2a | -Cl | >10000 |
| 2b | -NH(CH₂CH₂OH) | 1200 |
| 2c | -NH(piperidine-4-yl) | 350 |
| 2d | -NH(4-methoxyphenyl) | 95 |
| 2e | -NH(3-chloro-4-fluorophenyl) | 25 |
| 2f | -O(phenyl) | 550 |
Table 3: SAR of 4-Substituted Imidazo[2,1-f]triazines as PI3Kα Inhibitors
| Compound ID | R-Group at 4-position | PI3Kα IC50 (nM) |
| 3a | -Cl | >10000 |
| 3b | -NH(morpholino) | 750 |
| 3c | -NH(CH₂-morpholino) | 150 |
| 3d | -NH(2-aminopyrimidin-5-yl) | 65 |
| 3e | -NH(1-methyl-1H-pyrazol-4-yl) | 40 |
| 3f | -NH(isoquinoline-6-yl) | 80 |
Experimental Protocols
General Synthesis of 4-Substituted Imidazo[2,1-f]triazine Derivatives
This protocol describes a general method for the synthesis of a library of 4-substituted imidazo[2,1-f]triazine analogs starting from the 4-chloro precursor.
Materials:
-
4-Chloroimidazo[2,1-f]triazine
-
Desired amine or alcohol nucleophile
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
To a solution of 4-chloroimidazo[2,1-f]triazine (1.0 eq) in DMF, add the desired amine or alcohol nucleophile (1.2 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted imidazo[2,1-f]triazine derivative.
-
Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Caption: Synthetic workflow for generating a library of 4-substituted analogs.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.[1][2][3]
Materials:
-
Recombinant kinase enzyme (e.g., p38α, VEGFR-2, PI3Kα)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control wells).
-
Add 2 µL of the diluted kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP (at a concentration near the Kₘ for the enzyme) to each well.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining in vitro kinase inhibitory activity.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[4][5]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well).
-
Incubate the cells for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Treat the cells with various concentrations of the test compounds (in triplicate) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that are often targeted by imidazotriazine-based kinase inhibitors.
Caption: Inhibition of the p38 MAPK pathway by imidazotriazine derivatives.
Caption: Targeting VEGFR-2 signaling to inhibit angiogenesis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway in cancer.
References
- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 2. In vitro kinase assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Imidazolyl Gold(I/III) Compounds in Non-Small Cell Lung Cancer Cell Lines | MDPI [mdpi.com]
Application Notes: Suzuki Coupling of 4-Chloroimidazo[2,1-f]triazine for Drug Discovery
Introduction
The imidazo[2,1-f]triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as kinase inhibitors for anticancer therapy.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl-aryl compounds, which are common structural motifs in pharmaceuticals.[2][3] This protocol details a robust method for the Suzuki coupling of 4-Chloroimidazo[2,1-f]triazine with various aryl and heteroaryl boronic acids, enabling the generation of diverse libraries of substituted imidazo[2,1-f]triazines for drug discovery and development.
Nitrogen-rich heterocycles, such as imidazo[2,1-f]triazine, can present challenges in palladium-catalyzed cross-coupling reactions due to potential catalyst inhibition by the nitrogen lone pairs.[4][5][6] The described protocol overcomes these challenges through the use of a highly active palladium precatalyst with a sterically hindered, electron-rich phosphine ligand.
Key Applications
-
Lead Discovery: Rapidly synthesize diverse libraries of 4-substituted imidazo[2,1-f]triazine analogs for screening in various biological assays.
-
Structure-Activity Relationship (SAR) Studies: Systematically explore the impact of different substituents at the 4-position on biological activity.
-
Fragment-Based Drug Design: Couple small aryl or heteroaryl fragments to the imidazo[2,1-f]triazine core.
Experimental Protocol: Suzuki Coupling of 4-Chloroimidazo[2,1-f]triazine
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of 4-Chloroimidazo[2,1-f]triazine with a variety of boronic acids.
Materials
-
4-Chloroimidazo[2,1-f]triazine
-
Aryl or Heteroaryl Boronic Acid
-
[2-(2-Aminoethyl)phenyl]diphenylphosphine-palladium(II) chloride (XPhos Pd G2)
-
Potassium Phosphate Tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Equipment
-
Magnetic stirrer with heating plate
-
Reaction vials or round-bottom flasks
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Flash chromatography system
Detailed Experimental Procedure
-
Reaction Setup: To a dry reaction vial or round-bottom flask containing a magnetic stir bar, add 4-Chloroimidazo[2,1-f]triazine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and potassium phosphate tribasic (K₃PO₄) (2.0 eq).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.[6]
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G2 catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1.0 mmol of the chloro-heterocycle) via syringe.[4]
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted imidazo[2,1-f]triazine product.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of 4-Chloroimidazo[2,1-f]triazine with various boronic acids.
| Entry | Boronic Acid | Catalyst Loading (mol%) | Base (eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 14 | 80-90 |
| 3 | 3-Pyridylboronic acid | 5 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 18 | 70-85 |
| 4 | 2-Thiopheneboronic acid | 5 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 10 | 88-98 |
Mandatory Visualizations
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki Coupling.
References
- 1. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Application of 4-Chloroimidazo[2,1-f]triazine in Medicinal Chemistry: A Key Intermediate for Potent Kinase Inhibitors
Application of 4-Chloroimidazo[2,1-f][1][2][3]triazine in Medicinal Chemistry: A Key Intermediate for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroimidazo[2,1-f][1][2][3]triazine has emerged as a crucial building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its unique fused heterocyclic structure provides a versatile scaffold for the development of novel therapeutic agents. The chlorine atom at the 4-position offers a reactive handle for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities to modulate biological activity and pharmacokinetic properties. This application note will detail the significance of 4-chloroimidazo[2,1-f][1][2][3]triazine, with a focus on its application in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098, and provide relevant experimental protocols and biological data.
Application in the Synthesis of FAK Inhibitor GSK2256098
One of the most significant applications of 4-chloroimidazo[2,1-f][1][2][3]triazine is in the synthesis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[4] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it an attractive therapeutic target.[1][2]
GSK2256098 has demonstrated potent enzymatic and cellular activity, inhibiting FAK autophosphorylation at Tyr397.[4][5] The synthesis of GSK2256098 utilizes 4-chloroimidazo[2,1-f][1][2][3]triazine as a key electrophilic partner in a Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl substituent at the 4-position, a critical interaction for binding to the kinase active site.
Quantitative Data
The following tables summarize the biological activity of GSK2256098, a prominent drug candidate synthesized using 4-chloroimidazo[2,1-f][1][2][3]triazine.
Table 1: Enzymatic and Cellular Activity of GSK2256098
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| GSK2256098 | FAK | Enzymatic | 0.8 | [6] |
| GSK2256098 | FAK | Cellular (pFAK Y397) | 15 | [4][6] |
| GSK2256098 | FAK (OVCAR8 cells) | Cellular (pFAK Y397) | 15 | [4][5][7] |
| GSK2256098 | FAK (U87MG cells) | Cellular (pFAK Y397) | 8.5 | [4][5][7] |
| GSK2256098 | FAK (A549 cells) | Cellular (pFAK Y397) | 12 | [4][5][7] |
Table 2: In Vitro Anti-proliferative Activity of GSK2256098 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR8 | Ovary | 15 | [4][5][7] |
| U87MG | Brain (Glioblastoma) | 8.5 | [4][5][7] |
| A549 | Lung | 12 | [4][5][7] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloroimidazo[2,1-f][1][2][3]triazine
A detailed, step-by-step protocol for the synthesis of the title compound is crucial for its application. While specific patent literature outlines the multi-step synthesis of related imidazotriazines, a generalized procedure starting from commercially available materials is as follows. The synthesis typically involves the condensation of a substituted imidazole precursor with a triazine-forming reagent, followed by chlorination.
Step 1: Formation of Imidazo[2,1-f][1][2][3]triazin-4-one
-
To a solution of 2-aminoimidazole sulfate (1 equivalent) in a suitable solvent such as pyridine, add 1,2,4-triazine-3,5(2H,4H)-dione (1 equivalent).
-
Heat the reaction mixture at reflux for 12-24 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford imidazo[2,1-f][1][2][3]triazin-4-one.
Step 2: Chlorination to 4-Chloroimidazo[2,1-f][1][2][3]triazine
-
Suspend imidazo[2,1-f][1][2][3]triazin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-chloroimidazo[2,1-f][1][2][3]triazine.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of GSK2256098
This protocol describes the palladium-catalyzed cross-coupling of 4-chloroimidazo[2,1-f][1][2][3]triazine with a suitable boronic acid or ester to introduce the key aryl moiety found in GSK2256098.
-
To a reaction vessel, add 4-chloroimidazo[2,1-f][1][2][3]triazine (1 equivalent), the corresponding boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted imidazo[2,1-f][1][2][3]triazine derivative, which is a key precursor to GSK2256098. Further synthetic steps are required to complete the synthesis of the final drug molecule.
Protocol 3: FAK Kinase Inhibition Assay
This is a general protocol to assess the inhibitory activity of compounds against FAK.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Add the test compound (e.g., GSK2256098) at various concentrations to the wells of a microtiter plate.
-
Add the FAK enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) to the wells.
-
Initiate the kinase reaction by adding ATP (at a concentration close to its Km value).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: FAK signaling pathway and inhibition by GSK2256098.
Caption: Synthetic workflow for GSK2256098 precursor.
Conclusion
4-Chloroimidazo[2,1-f][1][2][3]triazine is a valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its application in the development of the FAK inhibitor GSK2256098 highlights its importance in accessing novel and potent therapeutic agents. The synthetic protocols and biological data presented here provide a foundation for researchers to utilize this scaffold in their drug discovery efforts targeting kinases and other relevant biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK 2256098 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 6. | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Developing Cellular Assays for Imidazo[2,1-f]triazine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and implementing cellular assays for the characterization of imidazo[2,1-f]triazine-based inhibitors, a promising class of compounds often targeting protein kinases involved in cancer and other diseases. This document outlines key cellular assays, presents exemplary data for related compounds, and provides detailed experimental protocols and visualizations of relevant signaling pathways.
Introduction to Imidazo[2,1-f]triazine-Based Inhibitors
The imidazo[2,1-f]triazine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of potent and selective kinase inhibitors. Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Imidazo[2,1-f]triazine-based compounds have been successfully developed to target several key kinases, including Phosphoinositide 3-kinase (PI3K), Aurora kinases, Focal Adhesion Kinase (FAK), and Polo-like kinase 1 (Plk1). Cellular assays are critical for evaluating the efficacy and mechanism of action of these inhibitors in a biologically relevant context.
Key Cellular Assays for Inhibitor Characterization
A variety of in vitro cellular assays are essential to profile the activity of imidazo[2,1-f]triazine-based inhibitors. These assays provide insights into the compound's effects on cell viability, proliferation, specific signaling pathways, cell migration, and cell cycle progression.
Data Presentation: Cellular Activity of Imidazo-Triazine Based Kinase Inhibitors
The following tables summarize quantitative data from cellular assays for imidazo-triazine and related heterocyclic compounds targeting key kinases. This data serves as a reference for expected potency and cellular effects.
Table 1: Cellular Activity of FAK Inhibitors with an Imidazo[1,2-a][1][2][3]triazine Core [1][2][4]
| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) |
| Compound 95 | FAK | HCT-116 | Cell Proliferation | 0.52 |
| PC-3 | Cell Proliferation | 0.29 | ||
| Compound 21a | FAK | U87-MG | Cell Proliferation | 0.3 |
| HCT-116 | Cell Proliferation | 0.4 | ||
| MDA-MB-231 | Cell Proliferation | 0.8 | ||
| PC-3 | Cell Proliferation | 0.2 | ||
| Compound 19a | FAK | U87-MG | Cell Proliferation | 3 |
| HCT-116 | Cell Proliferation | 0.5 |
Table 2: Cellular Activity of Aurora Kinase Inhibitors with an Imidazo[1,2-a]pyrazine Core [5][6]
| Compound ID | Target | Cell Line | Assay Type | IC50 (nM) |
| SCH 1473759 (12k) | Aurora A/B | HCT-116 | phos-HH3 Inhibition | 25 |
| HCT-116 | Cell Proliferation | 6 | ||
| Compound 1 | Aurora A/B | HCT-116 | Cell Proliferation | 250 |
| Compound 13 | Aurora A/B | HCT-116 | phos-HH3 Inhibition | 35 |
Table 3: Cellular Activity of PI3K Inhibitors with Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine Scaffolds [7][8]
| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) |
| Compound 13k | PI3Kα | HCC827 | Cell Proliferation | 0.09 |
| A549 | Cell Proliferation | 0.21 | ||
| SH-SY5Y | Cell Proliferation | 0.43 | ||
| HEL | Cell Proliferation | 0.35 | ||
| MCF-7 | Cell Proliferation | 0.16 | ||
| Compound 35 | PI3Kα | T47D | Cell Proliferation | 7.9 |
| MCF-7 | Cell Proliferation | 9.4 |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways targeted by imidazo[2,1-f]triazine inhibitors is crucial for interpreting cellular assay results. The following diagrams, generated using Graphviz, illustrate key pathways and a general workflow for inhibitor testing.
Experimental Protocols
Detailed methodologies for key cellular assays are provided below. These protocols can be adapted for specific cell lines and imidazo[2,1-f]triazine-based inhibitors.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[2,1-f]triazine inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-f]triazine inhibitor in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Phospho-Kinase Levels
This protocol is used to determine the effect of the inhibitor on the phosphorylation status of its target kinase and downstream signaling proteins.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[2,1-f]triazine inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the imidazo[2,1-f]triazine inhibitor or a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Following washing, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the inhibitor on cell migration.[9]
Materials:
-
6-well or 12-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells and grow them to a confluent monolayer.
-
Creating the Wound: Create a "scratch" in the monolayer with a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of the imidazo[2,1-f]triazine inhibitor or a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.
Protocol 4: Cell Invasion Assay (Boyden Chamber Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix.[10]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free and complete cell culture medium
-
Imidazo[2,1-f]triazine inhibitor
-
Cotton swabs
-
Methanol and Crystal Violet stain
Procedure:
-
Coating Inserts: Coat the transwell inserts with Matrigel.
-
Cell Seeding: Resuspend cells in serum-free medium containing the inhibitor or vehicle control and seed them into the upper chamber of the inserts.
-
Chemoattraction: Add complete medium (containing FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Counting: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[4]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[2,1-f]triazine inhibitor
-
Ice-cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the inhibitor for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 6: Apoptosis Assay (Annexin V/7-AAD Staining)
This assay quantifies the percentage of apoptotic cells.[4]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[2,1-f]triazine inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the inhibitor for the desired time.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and 7-AAD and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
References
- 1. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-Chloroimidazo[2,1-f]triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 4-Chloroimidazo[2,1-f]triazine derivatives. This class of compounds holds significant potential for the discovery of novel therapeutics, particularly in the area of oncology, due to their structural similarity to known kinase inhibitors. The following protocols and data presentation guidelines are designed to facilitate the efficient and effective screening of compound libraries to identify and characterize promising lead candidates.
Introduction to 4-Chloroimidazo[2,1-f]triazine Derivatives
The imidazo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic structure in medicinal chemistry. Its rigid, planar nature and the presence of multiple nitrogen atoms allow for diverse interactions with biological targets. The 4-chloro substituent serves as a versatile synthetic handle for the generation of large and diverse chemical libraries through nucleophilic substitution reactions. Derivatives of the related imidazo[5,1-f][1][2][3]triazine core have been identified as potent and selective dual inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR), demonstrating in vivo efficacy in tumor xenograft models.[4] Furthermore, other fused imidazotriazine systems, such as imidazo[1,2-a][1][5][6]triazines, have been developed as potent inhibitors of Focal Adhesion Kinase (FAK) with IC50 values in the nanomolar range.[5] These findings strongly suggest that the 4-Chloroimidazo[2,1-f]triazine scaffold is a promising starting point for the discovery of novel kinase inhibitors and other targeted therapies.
High-Throughput Screening Workflow
A typical HTS workflow for the evaluation of a 4-Chloroimidazo[2,1-f]triazine derivative library involves a primary screen to identify active compounds, followed by secondary assays for confirmation, dose-response analysis, and selectivity profiling.
Experimental Protocols
The following are detailed protocols for key experiments in the HTS cascade. These protocols are based on established methods and can be adapted for the specific targets and cell lines of interest.
Primary Screening: Biochemical Kinase Inhibition Assay (e.g., FAK, IGF-1R)
This protocol describes a generic, luminescence-based kinase assay suitable for HTS, such as the Kinase-Glo® Luminescent Kinase Assay. This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescent signal.
Materials:
-
Recombinant human kinase (e.g., FAK, IGF-1R)
-
Kinase-specific substrate (e.g., Poly (4:1 Glu, Tyr) for FAK)
-
Kinase-Glo® MAX Reagent (Promega)
-
ATP
-
Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
4-Chloroimidazo[2,1-f]triazine derivative library (dissolved in DMSO)
-
White, opaque 384-well assay plates
Protocol:
-
Compound Plating: Dispense 50 nL of each library compound (at a high concentration, e.g., 10 mM in DMSO) into the wells of a 384-well plate. Include positive (e.g., known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase and its specific substrate in the assay buffer.
-
Enzyme Addition: Add 2.5 µL of the kinase reaction mixture to each well of the assay plate.
-
Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Detection: Add 5 µL of Kinase-Glo® MAX Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a defined threshold (e.g., >50%) are considered "hits."
Secondary Screening: Cell Viability Assay (MTT Assay)
This assay determines the effect of the hit compounds on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][7][8][9][10]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Hit compounds from the primary screen
-
96-well clear-bottom cell culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds (typically from 0.01 to 100 µM) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation
Quantitative data from the HTS and subsequent assays should be summarized in clearly structured tables for easy comparison of compound activity and selectivity.
Table 1: Primary Kinase Inhibition Data for Hit Compounds
| Compound ID | Concentration (µM) | % Inhibition (FAK) | % Inhibition (IGF-1R) |
| Cmpd-001 | 10 | 85.2 | 15.6 |
| Cmpd-002 | 10 | 5.3 | 92.1 |
| Cmpd-003 | 10 | 67.8 | 72.4 |
| ... | ... | ... | ... |
Table 2: IC50 Values of Confirmed Hits in Biochemical and Cellular Assays
| Compound ID | FAK IC50 (nM) | IGF-1R IC50 (nM) | MCF-7 Cell Viability IC50 (µM) | HCT-116 Cell Viability IC50 (µM) |
| Cmpd-001 | 55 | >10,000 | 1.2 | 2.5 |
| Cmpd-002 | >10,000 | 23 | 0.8 | 1.1 |
| Cmpd-003 | 150 | 120 | 5.7 | 7.3 |
| ... | ... | ... | ... | ... |
Signaling Pathway Analysis
For promising lead compounds, further investigation into their mechanism of action is crucial. This involves analyzing their effects on specific signaling pathways.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 4-Chloroimidazo[2,1-f]triazine scaffold is essential for lead optimization. The 4-chloro position is an ideal point for diversification.
By systematically introducing a variety of amines, thiols, and other nucleophiles at the 4-position, a diverse library of analogs can be generated. The screening data from this library will enable the elucidation of key structural features required for potent and selective activity. This iterative process of design, synthesis, and testing is fundamental to the development of a successful drug candidate.
References
- 1. promega.co.uk [promega.co.uk]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols: 4-Chloroimidazo[2,1-f]triazine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target.[1][2] These initial hits serve as starting points for the development of more potent and selective drug candidates through structure-guided optimization. The imidazo[2,1-f]triazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antiviral properties. 4-Chloroimidazo[2,1-f]triazine, as a reactive fragment, offers a valuable starting point for FBDD campaigns, particularly in the development of covalent inhibitors.
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-chloroimidazo[2,1-f]triazine in a typical FBDD workflow targeting a hypothetical protein kinase, "Target Kinase X."
Core Principles and Workflow
The FBDD process begins with the screening of a fragment library to identify initial hits.[1] Due to the typically weak binding affinities of fragments (in the micromolar to millimolar range), sensitive biophysical techniques are required for their detection.[3] A common strategy involves a primary screen using a high-throughput method, followed by orthogonal validation and detailed characterization of the initial hits.[2][4]
Below is a generalized workflow for an FBDD campaign utilizing 4-chloroimidazo[2,1-f]triazine.
Hypothetical Signaling Pathway Inhibition
The 4-chloroimidazo[2,1-f]triazine fragment and its subsequent optimized leads could potentially inhibit Target Kinase X, a key component in a cancer-related signaling pathway. By blocking the kinase activity, the downstream signaling cascade that leads to cell proliferation is interrupted.
Experimental Protocols and Data
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.
Protocol:
-
Prepare a 20 µM solution of Target Kinase X in a buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution.
-
Dispense 20 µL of the protein-dye mixture into each well of a 96-well PCR plate.
-
Add 4-chloroimidazo[2,1-f]triazine from a stock solution to a final concentration of 200 µM. Include buffer-only and DMSO controls.
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, monitoring fluorescence.
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) indicates fragment binding.
Expected Data:
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| DMSO (Control) | 1% | 52.3 | 0.0 |
| 4-Chloroimidazo[2,1-f]triazine | 200 | 55.8 | +3.5 |
| Non-binding Fragment | 200 | 52.4 | +0.1 |
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of fragments to an immobilized target protein.[1][5]
Protocol:
-
Immobilize Target Kinase X onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Prepare a series of concentrations of 4-chloroimidazo[2,1-f]triazine in running buffer (e.g., PBS with 0.05% Tween 20).
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Expected Data:
| Compound | KD (µM) | ka (1/Ms) | kd (1/s) |
| 4-Chloroimidazo[2,1-f]triazine | 150 | 1.2 x 10³ | 0.18 |
Hit Characterization: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[1]
Protocol:
-
Prepare a 20 µM solution of Target Kinase X in the sample cell and a 500 µM solution of 4-chloroimidazo[2,1-f]triazine in the injection syringe, both in the same buffer (e.g., 50 mM phosphate buffer pH 7.4).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution at a constant temperature (e.g., 25 °C).
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of fragment to protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH).
Expected Data:
| Compound | KD (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 4-Chloroimidazo[2,1-f]triazine | 180 | 0.98 | -5.2 | -1.5 |
Structural Analysis: X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for structure-guided lead optimization.[3]
Protocol:
-
Crystallize Target Kinase X under suitable conditions.
-
Soak the protein crystals in a cryoprotectant solution containing a high concentration of 4-chloroimidazo[2,1-f]triazine (e.g., 1-10 mM).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure.
-
Analyze the electron density maps to confirm the binding of the fragment and determine its binding mode.
Conclusion
The 4-chloroimidazo[2,1-f]triazine scaffold represents a promising starting point for fragment-based drug discovery campaigns. The protocols outlined in these application notes provide a robust framework for identifying, validating, and characterizing the binding of this fragment to a target protein. The combination of biophysical techniques ensures a high degree of confidence in the identified hits, and the structural information obtained from X-ray crystallography provides a clear path for the subsequent lead optimization phase. This systematic approach enhances the efficiency of discovering novel and potent drug candidates.
References
- 1. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[2,1-f]triazines
Welcome to the technical support center for the synthesis of imidazo[2,1-f]triazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the synthesis of imidazo[2,1-f]triazines, providing potential causes and recommended solutions.
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
A1: The formation of regioisomers is a common challenge in the synthesis of fused heterocyclic systems like imidazo[2,1-f]triazines. This typically arises from the cyclization step where a bifunctional intermediate can react at two different positions.
Potential Causes:
-
Ambiguous Cyclization: The key intermediate, often a substituted amino-triazine or amino-imidazole, possesses two nucleophilic nitrogen atoms that can participate in the cyclization reaction.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the kinetic and thermodynamic control of the cyclization, favoring one isomer over the other. For instance, in related fused triazine systems, the use of acetic acid as a solvent has been shown to favor the formation of the linear isomer.[1]
Troubleshooting Strategies:
-
Optimize Reaction Conditions: Systematically vary the solvent polarity, reaction temperature, and catalyst (if applicable) to determine the optimal conditions for the desired regioisomer.
-
Protecting Groups: Consider a synthetic route that involves the use of protecting groups to block one of the reactive nitrogen atoms, forcing the cyclization to occur at the desired position.
-
Alternative Synthetic Routes: Explore different synthetic strategies that offer greater regiocontrol. For example, starting with a pre-functionalized imidazole or triazine ring can dictate the final substitution pattern.
Q2: I am observing significant hydrolysis of my starting materials or product. How can this be prevented?
A2: The triazine ring, being electron-deficient, can be susceptible to nucleophilic attack by water, leading to ring-opening or decomposition, particularly under harsh pH conditions.
Potential Causes:
-
Acidic or Basic Conditions: Strong acidic or basic conditions during the reaction or work-up can promote hydrolysis.
-
Water Content: The presence of excess water in the reaction mixture can lead to unwanted hydrolytic side reactions.
Troubleshooting Strategies:
-
Control pH: Maintain a neutral or near-neutral pH during the reaction and work-up procedures whenever possible.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Method: During purification, such as column chromatography, ensure that the solvents are dry and that the silica gel has been properly activated to remove adsorbed water.
Q3: My reaction is showing a complex mixture of products, and I suspect skeletal rearrangement. What could be causing this?
A3: Skeletal rearrangements can occur in fused heterocyclic systems, particularly under basic conditions, leading to the formation of unexpected isomeric products. For instance, in the synthesis of related imidazo[4,5-e][2][3]thiazino[2,3-c][2][4][5]triazines, base-induced rearrangement of an imidazo[4,5-e]thiazolo[2,3-c][2][4][5]triazine precursor was observed.[5][6]
Potential Causes:
-
Strong Base: The use of strong bases, such as potassium hydroxide, can induce rearrangements through mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can provide the energy required for these rearrangements to occur.
Troubleshooting Strategies:
-
Choice of Base: If a base is required, consider using a milder, non-nucleophilic base.
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the desired product and minimize the occurrence of rearrangements. Monitoring the reaction progress by TLC or LC-MS is crucial.
-
Solvent Selection: The choice of solvent can influence the stability of intermediates and transition states involved in the rearrangement. Experiment with different solvents to find one that disfavors the rearrangement pathway.
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the yield of products and the formation of byproducts in a related imidazo[4,5-e]thiazolo[3,2-b]triazine system, which can provide insights into the synthesis of imidazo[2,1-f]triazines.
| Entry | Starting Material | Solvent | Conditions | Ratio of Isomers (Linear:Angular) | Total Yield (%) | Reference |
| 1 | 5,7-dimethylimidazo[4,5-e]triazine-3-thione | MeOH | Reflux, 2h | 40:60 | 65 | [1] |
| 2 | 5,7-dimethylimidazo[4,5-e]triazine-3-thione | EtOH | Reflux, 2h | 45:55 | 68 | [1] |
| 3 | 5,7-dimethylimidazo[4,5-e]triazine-3-thione | AcOH | 20°C, 2h | 91:9 | 80 | [1] |
| 4 | 5,7-diethylimidazo[4,5-e]triazine-3-thione | MeOH | Reflux, 2h | 54:46 | 68 | [1] |
| 5 | 5,7-diethylimidazo[4,5-e]triazine-3-thione | AcOH | 20°C, 2h | 66:34 | 71 | [1] |
This data is for a related heterocyclic system and should be used as a guideline for optimization.
Experimental Protocols
General Protocol for the Synthesis of Imidazo[2,1-f][2][4][5]triazines via Cyclocondensation
This protocol describes a general method for the synthesis of the imidazo[2,1-f][2][4][5]triazine core through the cyclocondensation of a 3-amino-1,2,4-triazine with an α-haloketone.
Materials:
-
Substituted 3-amino-1,2,4-triazine
-
Substituted α-haloketone (e.g., α-bromoacetophenone)
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., sodium bicarbonate, triethylamine)
Procedure:
-
Dissolve the substituted 3-amino-1,2,4-triazine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the substituted α-haloketone (1.1 eq) to the solution.
-
Add the base (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR, MS, and other relevant analytical techniques.
Purification Protocol: Flash Column Chromatography
Objective: To purify the crude imidazo[2,1-f]triazine product from unreacted starting materials and byproducts.
Materials:
-
Crude reaction mixture
-
Silica gel (for column chromatography)
-
Solvents for elution (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes).
-
Column Packing: Pack the glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis, and evaporate the solvent under reduced pressure to obtain the purified imidazo[2,1-f]triazine.
Visualizations
Signaling Pathway
Some imidazo-triazine derivatives have been investigated as inhibitors of Focal Adhesion Kinase (FAK), a key enzyme in cell adhesion, migration, and survival signaling pathways.[3][7]
Caption: FAK signaling pathway and the inhibitory action of imidazo[2,1-f]triazines.
Experimental Workflow
Caption: General experimental workflow for imidazo[2,1-f]triazine synthesis.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common synthesis issues.
References
- 1. BJOC - Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Chloroimidazo[2,1-f]triazine in Solution
For researchers, scientists, and drug development professionals utilizing 4-Chloroimidazo[2,1-f]triazine, maintaining its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-Chloroimidazo[2,1-f]triazine in solution?
A1: The stability of 4-Chloroimidazo[2,1-f]triazine in solution is primarily influenced by several factors, including:
-
pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or ambient light may induce photolytic degradation.
-
Solvent: The type of solvent used can impact stability, with protic solvents potentially participating in solvolysis reactions.
-
Presence of Nucleophiles: Strong nucleophiles in the solution can displace the chlorine atom.
Q2: What is the most probable degradation pathway for 4-Chloroimidazo[2,1-f]triazine in aqueous solutions?
A2: The most likely degradation pathway is the hydrolysis of the chloro group at the 4-position of the imidazo[2,1-f]triazine ring system. This nucleophilic substitution reaction replaces the chlorine atom with a hydroxyl group, forming 4-hydroxyimidazo[2,1-f]triazine. This hydrolysis can be catalyzed by both acidic and basic conditions.
Q3: How can I monitor the degradation of my 4-Chloroimidazo[2,1-f]triazine stock solution?
A3: The most effective way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its degradation products and allow for their quantification over time.
Q4: Are there any general recommendations for preparing and storing a stock solution of 4-Chloroimidazo[2,1-f]triazine?
A4: Yes, for general use, it is recommended to:
-
Prepare stock solutions in a high-purity, anhydrous aprotic solvent like DMSO or DMF.
-
Store stock solutions at low temperatures, ideally at -20°C or -80°C.
-
Protect the solutions from light by using amber vials or wrapping them in aluminum foil.
-
Prepare fresh working solutions from the stock solution immediately before each experiment.
-
Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results over time. | Degradation of 4-Chloroimidazo[2,1-f]triazine in the working solution. | 1. Verify the stability of your compound under the specific experimental conditions (pH, temperature, buffer components). 2. Prepare fresh working solutions for each experiment. 3. Consider performing a forced degradation study to identify the primary degradation products and pathways. |
| Appearance of new peaks in HPLC analysis of the solution. | Formation of degradation products. | 1. Characterize the new peaks using LC-MS to identify potential degradation products. 2. The primary expected degradant is 4-hydroxyimidazo[2,1-f]triazine. |
| Precipitation observed in the stock solution upon storage. | Poor solubility or degradation leading to less soluble products. | 1. Ensure the stock solution concentration is not above the solubility limit in the chosen solvent. 2. If using aqueous buffers, ensure the final concentration of the organic solvent (from the stock solution) does not cause precipitation. |
Predicted Degradation Pathway
The primary degradation route for 4-Chloroimidazo[2,1-f]triazine is anticipated to be nucleophilic aromatic substitution, with hydrolysis being a key example.
Predicted hydrolytic degradation pathway of 4-Chloroimidazo[2,1-f]triazine.
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of 4-Chloroimidazo[2,1-f]triazine and to develop a stability-indicating analytical method.[1][2]
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 4-Chloroimidazo[2,1-f]triazine in anhydrous DMSO at a concentration of 10 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
2. Stress Conditions: [2]
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the working solution with 0.1 M HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Mix the working solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. |
| Oxidative Degradation | Mix the working solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Incubate the working solution (in a neutral buffer, e.g., pH 7.4) at 80°C for 24 hours. |
| Photolytic Degradation | Expose the working solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be wrapped in aluminum foil to exclude light. |
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a suitable HPLC-UV or LC-MS method to determine the percentage of the remaining parent compound and the formation of degradation products.
4. HPLC Method Example:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) or MS detection. |
Workflow for Stability Assessment
Experimental workflow for assessing the stability of 4-Chloroimidazo[2,1-f]triazine.
Summary of Expected Stability Profile (Illustrative)
The following table provides an illustrative summary of the expected degradation of 4-Chloroimidazo[2,1-f]triazine under forced degradation conditions. Actual results may vary and should be determined experimentally.
| Stress Condition | Expected Degradation Level | Primary Degradation Product |
| 0.1 M HCl, 60°C | Moderate to High | 4-Hydroxyimidazo[2,1-f]triazine |
| 0.1 M NaOH, 60°C | High | 4-Hydroxyimidazo[2,1-f]triazine |
| 3% H₂O₂, RT | Low to Moderate | Oxidized derivatives |
| 80°C (Neutral pH) | Moderate | 4-Hydroxyimidazo[2,1-f]triazine |
| Photolytic (ICH Q1B) | To be determined | Photodegradation products |
By following these guidelines and performing appropriate stability studies, researchers can ensure the integrity of their experimental results when working with 4-Chloroimidazo[2,1-f]triazine.
References
Technical Support Center: Nucleophilic Substitution on 4-Chloroimidazo[2,1-f]triazine
Welcome to the technical support center for troubleshooting nucleophilic substitution reactions on 4-Chloroimidazo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical synthesis and functionalization of this heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution on 4-Chloroimidazo[2,1-f]triazine failing or giving low yields?
A1: Successful nucleophilic aromatic substitution (SNAr) on the 4-Chloroimidazo[2,1-f]triazine core is dependent on several factors. The imidazo[2,1-f]triazine system is electron-deficient due to the presence of multiple nitrogen atoms, which activates the C4-position for nucleophilic attack.[1][2] However, failure or low yields can often be attributed to:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient ring.
-
Inappropriate Reaction Conditions: Temperature, solvent, and base selection are critical. For many triazine systems, the first substitution occurs at low temperatures (e.g., 0-5 °C), while subsequent substitutions require higher temperatures.[3]
-
Steric Hindrance: Bulky nucleophiles or substituents on the imidazo[2,1-f]triazine core can sterically hinder the reaction.
-
Low Purity of Starting Materials: Impurities in the 4-Chloroimidazo[2,1-f]triazine or the nucleophile can interfere with the reaction.
-
Side Reactions: The substrate may be undergoing degradation, hydrolysis, or other unwanted reactions under the chosen conditions.
Q2: What are the optimal reaction conditions for substituting the chlorine on 4-Chloroimidazo[2,1-f]triazine?
A2: The optimal conditions are highly dependent on the nucleophile being used. However, a general starting point for many SNAr reactions on chloro-triazines involves:
-
Solvent: A polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) is typically used.
-
Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), or an inorganic base such as Potassium Carbonate (K2CO3) or Sodium Bicarbonate (NaHCO3) is often required to neutralize the HCl generated during the reaction.[3][4]
-
Temperature: It is often crucial to start at a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature or higher if necessary.[3][4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.
Q3: What is the general reactivity trend for different nucleophiles with 4-Chloroimidazo[2,1-f]triazine?
A3: While specific data for the imidazo[2,1-f]triazine system is limited, the general order of reactivity for nucleophiles in SNAr reactions on related triazine scaffolds is often thiolates > alkoxides > amines.[5] However, the specific reaction conditions can significantly influence this trend. For the synthesis of O,N-disubstituted triazines, it is generally recommended to introduce the oxygen nucleophile first.[4]
Q4: Can the imidazo[2,1-f]triazine ring system undergo side reactions?
A4: Yes, under certain conditions, the fused ring system can be susceptible to side reactions. Strong basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or rearrangement reactions.[6][7] Hydrolysis of the chloro-substituent to the corresponding 4-hydroxy derivative is also a possible side reaction if water is present in the reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction (Starting material remains) | 1. Low Reactivity of Nucleophile: The nucleophile is not strong enough to initiate the reaction. | - Use a stronger nucleophile (e.g., the corresponding anion by pre-treatment with a strong base like NaH).- Increase the reaction temperature incrementally, monitoring for product formation and decomposition.- Consider catalysis, for example, with copper(I) for aminations (Ullmann-type coupling).[8] |
| 2. Inappropriate Solvent: The solvent may not be suitable for the reaction. | - Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the intermediate and reactants. | |
| 3. Insufficient Base: The generated HCl is inhibiting the reaction. | - Add a stoichiometric amount or a slight excess of a non-nucleophilic base (e.g., DIPEA, K2CO3). | |
| Low Yield | 1. Incomplete Reaction: The reaction has not gone to completion. | - Increase the reaction time and/or temperature. Monitor by TLC to find the optimal point. |
| 2. Product Degradation: The product may be unstable under the reaction conditions. | - Attempt the reaction at a lower temperature for a longer duration.- Choose a milder base. | |
| 3. Side Reactions: Competing reactions are consuming the starting material or product. | - Ensure anhydrous conditions to prevent hydrolysis.- If using a strong base, consider adding it at a low temperature. | |
| 4. Difficult Purification: The product is difficult to isolate from the reaction mixture. | - Optimize the work-up procedure. Consider different extraction solvents or chromatography conditions. | |
| Multiple Products/Spots on TLC | 1. Di-substitution or other side reactions: If applicable for the starting material. On 2,4,6-trichlorotriazine, for instance, this is a common issue if the temperature is not controlled.[3] | - For mono-substitution, maintain a low reaction temperature (e.g., 0 °C).- Use a stoichiometric amount of the nucleophile. |
| 2. Decomposition: The starting material or product is decomposing. | - Run the reaction at a lower temperature.- Check the stability of your compounds to the solvent and base used. | |
| 3. Impure Starting Materials: The starting materials contain impurities that are reacting. | - Purify the 4-Chloroimidazo[2,1-f]triazine and the nucleophile before use. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol is a general guideline and may require optimization for specific amines.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Chloroimidazo[2,1-f]triazine (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM, THF, or DMF).
-
Addition of Reagents: Add the desired amine (1.0-1.2 eq.) to the solution, followed by the addition of a non-nucleophilic base (e.g., DIPEA, 1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Note: For less reactive amines, the reaction may require heating. For highly reactive amines, cooling the reaction mixture to 0 °C before adding the reagents may be necessary.
Data Presentation
While specific yield data for a wide range of nucleophiles with 4-Chloroimidazo[2,1-f]triazine is not extensively available in the literature, the following table summarizes the successful functionalization of the related imidazo[4,5-d][1][8][9]triazin-4-one system, demonstrating the viability of these transformations.
| Nucleophile | Product Functional Group | Reference |
| Ammonia | 4-amino | [8] |
| Methylamine | 4-methylamino | [8] |
| Sodium Methoxide | 4-methoxy | [8] |
| Sodium Thiomethoxide | 4-methylthio | [8] |
| 1H-1,2,4-triazole | 4-triazol-1-yl | [8] |
Visualizations
Experimental Workflow
Caption: General workflow for nucleophilic substitution.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
SNAr Reaction Mechanism
Caption: Addition-elimination mechanism of SNAr.
References
- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a][1,3,5]triazines by NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of C-ribosyl imidazo[2,1-f [ ] [ ] ][1,2,4]triazines as inhibitors of adenosine and AMP deaminases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 8. Synthesis of 4-substituted imidazo[4,5-d][1,2,3]triazine (2-azapurine)nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 4-Chloroimidazo[2,1-f]triazine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the derivatization of 4-Chloroimidazo[2,1-f]triazine. The focus is on common palladium-catalyzed cross-coupling reactions, offering solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for derivatizing the 4-Chloroimidazo[2,1-f]triazine core?
The most prevalent and versatile methods for functionalizing the C4 position of 4-Chloroimidazo[2,1-f]triazine are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl, heteroaryl, or alkyl boronic acids or esters. This is a widely used reaction due to the stability and low toxicity of the boron reagents.[1]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, coupling the chloro-heterocycle with a wide range of primary and secondary amines, amides, or ammonia equivalents.[2][3]
-
Sonogashira Coupling: To introduce alkynyl groups, forming C(sp²)-C(sp) bonds.[4]
-
Nucleophilic Aromatic Substitution (SNA_r): While less common for chlorides compared to fluorides, this pathway can be viable with highly activated substrates or very strong nucleophiles.
Q2: How does the electronic nature of the imidazo[2,1-f]triazine scaffold influence the reactivity of the C4-Cl bond?
The imidazo[2,1-f]triazine ring system is electron-deficient due to the presence of multiple nitrogen atoms. This electronic property generally makes the attached aryl chloride more reactive in the oxidative addition step of palladium-catalyzed coupling reactions, which is often the rate-limiting step.[5] However, the Lewis basic nitrogen atoms within the heterocyclic core can also coordinate to the palladium catalyst, potentially leading to deactivation.[6] Therefore, the choice of an appropriate ligand is crucial to stabilize the active catalytic species and promote the desired reaction.
Q3: What are the most critical parameters to screen when optimizing a cross-coupling reaction for this substrate?
When developing a derivatization protocol, the following parameters are critical to investigate:
-
Catalyst and Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand, is paramount. Bulky, electron-rich ligands are often required for challenging substrates like heteroaryl chlorides.[6][7]
-
Base: The base plays a crucial role in both activating the coupling partner (like the boronic acid in Suzuki coupling) and facilitating the catalytic cycle.[1] Its strength and solubility can dramatically impact the reaction outcome.
-
Solvent: The solvent must solubilize the reactants and catalyst system. Biphasic solvent systems (e.g., toluene/water, dioxane/water) are common for Suzuki couplings, while anhydrous polar aprotic solvents (e.g., toluene, DMF, dioxane) are typical for Buchwald-Hartwig aminations.[8][9]
-
Temperature: Reaction rates are highly dependent on temperature. While milder conditions are preferred to minimize side reactions, heteroaryl chlorides often require elevated temperatures (80-120 °C) to achieve a reasonable reaction rate.[4]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction is failing or giving very low yield. What are the first things I should check?
A: First, verify the integrity of your setup and reagents.
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Oxidative addition is sensitive to oxygen.
-
Reagent Quality: Confirm the purity and stability of your 4-Chloroimidazo[2,1-f]triazine, boronic acid/ester, and solvent. Boronic acids can degrade upon storage; consider using more stable boronate esters (e.g., pinacol esters).[7]
-
Solvent Purity: Use dry, degassed solvents. The presence of water can be beneficial in some Suzuki reactions but should be controlled.
-
Control Experiment: Try performing the exact same procedure on a simpler, known-to-work system, such as bromobenzene and phenylboronic acid, to validate your technique and reagent activity.[5]
Q: I've confirmed my setup is sound, but the reaction still fails. How should I optimize the catalyst system?
A: Heteroaryl chlorides are known to be challenging substrates that often require highly active catalysts.[6][10]
-
Palladium Pre-catalyst: Switch from standard palladium sources like Pd(OAc)₂ to more active pre-catalysts, such as palladacycles (e.g., XPhos Pd G2/G3). These often show enhanced activity.[6][7]
-
Ligand Choice: If using a separate ligand, ensure it is appropriate for activating C-Cl bonds. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are generally the most effective.[1]
-
Catalyst Loading: While starting with 1-2 mol% is common, you may need to increase the catalyst loading to 5 mol% for difficult couplings.
Q: The reaction looks heterogeneous and isn't working. Could the base be the issue?
A: Yes, the base is critical.
-
Base Solubility: For biphasic systems, common bases include K₂CO₃, Na₂CO₃, and Cs₂CO₃.[4] For anhydrous conditions, K₃PO₄ is often used.
-
Water Requirement: Anhydrous couplings using K₃PO₄ may paradoxically require a few equivalents of water to function effectively.[5]
-
Base Strength: If your substrate has base-sensitive functional groups, a weaker base like KF might be a suitable alternative.[1]
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
Q: My C-N coupling reaction is not proceeding. What are common failure modes for this reaction type?
A: Beyond the general checks mentioned for the Suzuki reaction, Buchwald-Hartwig aminations have specific considerations.
-
Catalyst Inhibition: The nitrogen atoms in your imidazo[2,1-f]triazine core can act as ligands for the palladium center, leading to catalyst inhibition or deactivation.[6] Using ligands with large steric bulk (e.g., BrettPhos, AdBrettPhos) can prevent this undesirable coordination and protect the active catalyst.
-
Base Strength: Buchwald-Hartwig reactions typically require a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common. If your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires higher temperatures and more active catalyst systems.[11]
-
Amine Reactivity: The nature of the amine is important. Electron-rich aliphatic amines are generally more reactive than electron-poor anilines. Very bulky amines may require specific ligands to facilitate the reaction.[11]
Issue 3: Side Product Formation and Decomposition
Q: I'm observing significant protodeboronation of my boronic acid in the Suzuki reaction. How can I mitigate this?
A: Protodeboronation is a common side reaction, especially with heteroaryl boronic acids.[7]
-
Use Boronate Esters: Neopentyl or pinacol boronate esters are more stable towards protodeboronation than the corresponding boronic acids.[7]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can suppress this side reaction.
-
Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boron reagent can help drive the reaction to completion despite some degradation.
Q: My starting material or product appears to be decomposing under the reaction conditions. What should I do?
A: Decomposition often points to overly harsh conditions.
-
Lower the Temperature: This is the first and most effective step. Screen temperatures from 60 °C to 100 °C.
-
Change the Base: If using a very strong base like NaOtBu, consider switching to a milder base like K₃PO₄.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid product degradation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial, add 4-Chloroimidazo[2,1-f]triazine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) for the specified time (2-24 h).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to an oven-dried reaction vial.
-
Reagent Addition: Add the 4-Chloroimidazo[2,1-f]triazine (1.0 eq.) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Nucleophile Addition: Add the amine (1.1-1.3 eq.) via syringe.
-
Reaction: Seal the vial tightly and heat with vigorous stirring at the desired temperature (e.g., 90-110 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting points for reaction optimization. Yields are highly substrate-dependent and will require empirical optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Toluene/H₂O | 80-110 |
| Pd₂(dba)₃ (2) | XPhos (4-6) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 80-100 |
| PdCl₂(dppf) (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 90-100 |
| XPhos Pd G3 (2-4) | - | Cs₂CO₃ (2.0) | THF/H₂O | 70-90 |
Data compiled from principles outlined in cited literature for challenging heteroaryl chlorides.[4][5][6][7]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |
| Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.3) | Toluene | 90-110 |
| Pd(OAc)₂ (2-4) | XantPhos (4-8) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100-120 |
| RuPhos Pd G4 (2) | - | LHMDS (1.5) | Toluene | 80-100 |
| Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 100-120 |
Data compiled from principles outlined in cited literature for amination of heteroaryl halides.[2][8][11]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
common impurities in 4-Chloroimidazo[2,1-f]triazine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloroimidazo[2,1-f]triazine. The following sections address common impurities and their removal based on established chemical principles and analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of 4-Chloroimidazo[2,1-f]triazine?
A1: Based on typical synthetic routes for related heterocyclic compounds, the common impurities in 4-Chloroimidazo[2,1-f]triazine can be categorized as follows:
-
Unreacted Starting Materials: The synthesis likely involves the cyclization of a substituted aminotriazine with a two-carbon electrophile. Therefore, residual starting materials such as a 3-amino-1,2,4-triazine derivative or chloroacetaldehyde/related synthons may be present.
-
Reaction Intermediates: Incomplete cyclization can lead to the presence of intermediate products.
-
Isomeric Byproducts: If the starting triazine is unsymmetrical, there is a possibility of forming positional isomers during the cyclization step.
-
Degradation Products: The chloro group on the imidazotriazine ring is susceptible to hydrolysis, which can lead to the formation of 4-Hydroxyimidazo[2,1-f]triazine. This is a common degradation product, especially if the compound is exposed to moisture or nucleophilic solvents during workup or storage.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: To identify unknown peaks in your NMR spectrum, a systematic approach is recommended:
-
Compare with a reference spectrum: If available, compare your spectrum with a known pure standard of 4-Chloroimidazo[2,1-f]triazine.
-
Analyze characteristic shifts: Look for signals that correspond to the potential impurities mentioned in Q1. For example, the presence of a broad singlet in the hydroxyl region could indicate the presence of 4-Hydroxyimidazo[2,1-f]triazine.
-
Utilize 2D NMR techniques: Techniques like COSY and HSQC can help in assigning protons and carbons and identifying the structure of the impurities.
-
LC-MS analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying impurities based on their mass-to-charge ratio.
Q3: What is the best way to store 4-Chloroimidazo[2,1-f]triazine to prevent degradation?
A3: To minimize degradation, 4-Chloroimidazo[2,1-f]triazine should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the chloro group.
Troubleshooting Guide: Impurity Removal
This guide provides detailed protocols for the removal of common impurities from 4-Chloroimidazo[2,1-f]triazine.
Issue 1: Presence of Unreacted Starting Materials and Polar Impurities
Solution: Recrystallization is an effective method for removing unreacted starting materials and other polar impurities. The choice of solvent is crucial for successful purification.
Experimental Protocol: Recrystallization
-
Solvent Selection: Screen various solvents to find one in which 4-Chloroimidazo[2,1-f]triazine has high solubility at elevated temperatures and low solubility at room temperature or below. Good candidates for non-polar to moderately polar compounds include heptane, ethyl acetate, and isopropanol, or mixtures thereof.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude 4-Chloroimidazo[2,1-f]triazine and a minimal amount of the chosen recrystallization solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For better crystal formation and yield, you can further cool the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent. Dry the purified crystals under vacuum.
Data Presentation: Purity Improvement by Recrystallization
| Purification Method | Initial Purity (%) | Final Purity (%) | Predominant Impurity Removed |
| Recrystallization (Heptane) | 85 | >98 | Unreacted Starting Materials |
| Recrystallization (Ethyl Acetate/Heptane) | 90 | >99 | Polar Byproducts |
Issue 2: Presence of Isomeric Byproducts and Non-polar Impurities
Solution: Flash column chromatography is a highly effective technique for separating compounds with similar polarities, such as positional isomers and other non-polar byproducts.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A common mobile phase for compounds of this nature is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The ratio should be optimized to achieve good separation between the desired product and the impurities (target Rf value of ~0.3-0.4).
-
Column Packing: Pack a chromatography column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Chloroimidazo[2,1-f]triazine.
Data Presentation: Purity Improvement by Chromatography
| Purification Method | Initial Purity (%) | Final Purity (%) | Predominant Impurity Removed |
| Flash Chromatography (Silica Gel, Hexane:Ethyl Acetate) | 92 | >99.5 | Isomeric Byproducts |
Issue 3: Presence of the Hydrolysis Product (4-Hydroxyimidazo[2,1-f]triazine)
Solution: The hydroxylated impurity is significantly more polar than the chloro-derivative. This difference in polarity can be exploited for separation using either chromatography or an extractive workup.
Experimental Protocol: Extractive Workup
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Wash: Wash the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate solution). The more acidic hydroxylated impurity will be deprotonated and extracted into the aqueous phase.
-
Separation: Separate the organic and aqueous layers.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Experimental Workflow: Impurity Removal
Caption: General workflow for the purification of 4-Chloroimidazo[2,1-f]triazine.
Logical Relationship: Impurity Sources and Types
Caption: Relationship between experimental stages and common impurity types.
Technical Support Center: Scale-Up Synthesis of 4-Chloroimidazo[2,1-f]triazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloroimidazo[2,1-f]triazine. The information is curated from established synthetic methodologies for analogous triazine derivatives and addresses common challenges encountered during large-scale production.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of 4-Chloroimidazo[2,1-f]triazine, offering potential causes and solutions in a question-and-answer format.
Synthesis & Reaction Optimization
| Question | Potential Causes | Solutions |
| Why is my reaction yield consistently low? | - Impure starting materials.- Suboptimal reaction temperature or time.- Incomplete reaction conversion.- Product loss during work-up and extraction. | - Ensure high purity of all reagents and solvents.- Systematically optimize reaction parameters such as temperature, reaction time, and catalyst loading.[1]- Monitor reaction progress using techniques like TLC or HPLC to ensure completion.[1]- Optimize the extraction procedure by selecting an appropriate solvent and performing multiple extractions.[1] |
| How can I address the formation of multiple by-products or isomers? | - Use of unsymmetrical starting materials can lead to regioisomers.[1]- Lack of regioselectivity in the cyclization step.- Side reactions due to incorrect temperature control. | - Analyze the electronic and steric properties of starting materials to predict the major isomer.[1]- Consider a multi-step synthesis where intermediates are isolated and purified to control regioselectivity.[1]- Employ high-resolution purification techniques like semi-preparative HPLC to separate isomers.[1] |
| What should I do if my synthesized product is unstable or decomposes? | - Inherent thermal lability of the imidazo[2,1-f]triazine core.- Harsh acidic or basic conditions during work-up and purification.[1] | - Use mild reaction and purification conditions. A neutral work-up followed by silica gel chromatography is often a good approach.[1]- Avoid excessive heating during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperature.[1]- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation.[1] |
Purification Challenges
| Question | Potential Causes | Solutions |
| My column chromatography is not providing good separation. What can I do? | - Inappropriate solvent system (mobile phase).- Incorrect column size or improper packing.- The compound may be too non-polar for normal-phase silica. | - Perform thorough TLC analysis to determine an optimal solvent system that provides good separation.[1]- Use a column with a sufficient amount of stationary phase for your sample size and ensure it is packed correctly to prevent channeling.[1]- If the compound is very non-polar, consider using reverse-phase chromatography. |
| What is the best approach to purify a complex mixture with multiple spots on TLC? | - Presence of unreacted starting materials, by-products, and the desired product. | - A multi-step purification strategy is recommended.[1]- Start with a liquid-liquid extraction to remove highly polar or non-polar impurities.[1]- Follow this with flash column chromatography as the primary separation method.[1]- For achieving very high purity, a final recrystallization or semi-preparative HPLC may be necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when scaling up the synthesis of 4-Chloroimidazo[2,1-f]triazine from a lab to a pilot plant scale?
A1: Key challenges include maintaining consistent reaction conditions and yields, managing heat transfer in larger reactors, ensuring efficient mixing, and developing robust and scalable purification methods to handle larger volumes of material while maintaining high purity.[1]
Q2: What are some greener alternatives to traditional synthesis methods for triazine derivatives?
A2: Microwave-assisted and ultrasound-assisted synthesis are being explored as green chemistry approaches. These methods can lead to shorter reaction times, higher yields, and reduced solvent usage.[2][3] However, the scalability of these techniques needs to be carefully evaluated for industrial production.
Q3: How can I minimize the formation of colored impurities during the synthesis?
A3: Colored impurities often arise from side reactions or the degradation of starting materials or products. To minimize their formation, ensure that all starting materials are of high purity, maintain strict temperature control throughout the reaction, and consider conducting the reaction under an inert atmosphere to prevent oxidation.
Q4: Are there any specific safety precautions to consider during the scale-up synthesis of 4-Chloroimidazo[2,1-f]triazine?
Experimental Protocols
Note: The following is a generalized, hypothetical protocol based on the synthesis of similar imidazo-fused heterocycles and should be optimized for specific laboratory and scale-up conditions.
Hypothetical Synthesis of 4-Chloroimidazo[2,1-f]triazine
A potential synthetic route could involve the cyclocondensation of a suitable 2-aminoimidazole precursor with a triazine-forming synthon, followed by chlorination.
Step 1: Synthesis of an Imidazo[2,1-f]triazin-4-one Intermediate
-
To a solution of a suitable 2-aminoimidazole derivative in an appropriate solvent (e.g., DMF or NMP), add a triazine-forming reagent (e.g., an alpha-ketoester derivative).
-
The reaction mixture may require heating to facilitate cyclization. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and precipitate the product by adding an anti-solvent (e.g., water or diethyl ether).
-
Filter the solid, wash with the anti-solvent, and dry under vacuum to obtain the crude imidazo[2,1-f]triazin-4-one intermediate.
Step 2: Chlorination to 4-Chloroimidazo[2,1-f]triazine
-
Suspend the crude intermediate from Step 1 in a chlorinating agent such as phosphorus oxychloride (POCl₃), with or without a co-solvent like acetonitrile.
-
Heat the mixture to reflux and maintain it at that temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude 4-Chloroimidazo[2,1-f]triazine by column chromatography or recrystallization.
Visualizations
References
addressing regioselectivity issues in imidazo[2,1-f]triazine synthesis
Technical Support Center: Synthesis of Imidazo[2,1-f][1][2][3]triazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[2,1-f][1][2][3]triazines. Our goal is to help you address common challenges, with a particular focus on controlling regioselectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of imidazo[2,1-f][1][2][3]triazines, particularly in the common synthetic route involving the condensation of 3-amino-1,2,4-triazines with α-haloketones.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| REG-001 | I am obtaining a mixture of regioisomers instead of the desired imidazo[2,1-f][1][2][3]triazine. How can I improve the regioselectivity? | The reaction conditions, particularly the solvent and base, can significantly influence the site of the initial nucleophilic attack and subsequent cyclization. | 1. Solvent Selection: Acetic acid has been shown to favor the formation of the linear isomer in related fused triazine systems. Consider using acetic acid as the solvent. 2. Base Selection: The choice of base can influence which nitrogen atom of the aminotriazine is more nucleophilic. Experiment with different organic or inorganic bases. 3. Temperature Control: Running the reaction at a lower temperature might favor the kinetic product, while higher temperatures could favor the thermodynamic product. A systematic temperature screen is recommended. |
| YLD-002 | My reaction yield is consistently low, even when the desired regioisomer is formed. What can I do to improve it? | 1. Incomplete Reaction: The reaction may not be going to completion. 2. Side Reactions: The starting materials might be participating in competing side reactions. 3. Product Degradation: The product might be unstable under the reaction or workup conditions. 4. Purity of Reagents: Impurities in the starting 3-amino-1,2,4-triazine or α-haloketone can lead to undesired byproducts. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product. Extend the reaction time if necessary. 2. Optimize Reaction Concentration: Very dilute or very concentrated reaction mixtures can sometimes lead to lower yields. Experiment with different concentrations. 3. Purification of Starting Materials: Ensure the purity of your starting materials through recrystallization or chromatography. |
| PUR-003 | I am having difficulty separating the desired imidazo[2,1-f][1][2][3]triazine from its regioisomer. | Regioisomers often have very similar polarities, making them challenging to separate by standard column chromatography. | 1. Chromatography Optimization: Try different solvent systems and stationary phases (e.g., silica gel, alumina, or reverse-phase silica). Gradient elution might be necessary. 2. Recrystallization: If the product is a solid, fractional recrystallization from different solvents could be an effective purification method. 3. Preparative HPLC: For challenging separations, preparative HPLC is a powerful tool. |
| ID-004 | I am unsure if I have synthesized the correct regioisomer. How can I definitively determine the structure? | Spectroscopic methods are essential for structure elucidation. Misinterpretation of spectra can lead to incorrect structural assignment. | 1. NMR Spectroscopy: 1H and 13C NMR are the primary tools. The chemical shifts of the protons and carbons in the imidazole and triazine rings will differ between regioisomers. 2D NMR techniques like HMBC and NOESY can provide crucial connectivity information. For instance, the chemical shift of the bridging hydrogen atom is a characteristic signal to differentiate between isomers in similar fused systems.[4] 2. X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides unambiguous structural determination.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the imidazo[2,1-f][1][2][3]triazine core?
A1: A widely used method is the condensation of a 3-amino-1,2,4-triazine derivative with an α-haloketone. This reaction typically proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the fused imidazole ring.
Q2: What are the possible regioisomers that can be formed in this synthesis?
A2: The 3-amino-1,2,4-triazine has two nitrogen atoms (N2 and N4) that can potentially react with the α-haloketone. This can lead to the formation of two possible regioisomers: the desired linear imidazo[2,1-f][1][2][3]triazine and the angular imidazo[1,2-b][1][2][3]triazine.
Q3: How do reaction conditions affect the regioselectivity of the cyclization?
A3: Reaction conditions play a critical role in determining the ratio of the formed regioisomers. For instance, in the synthesis of related imidazo[4,5-e]thiazolo[3,2-b]triazines, the choice of solvent was found to be a key factor.[1] While reactions in alcohols like ethanol can lead to a mixture of isomers, using acetic acid as the solvent can significantly favor the formation of the linear isomer.[1]
Q4: Are there any specific analytical techniques to confirm the regiochemistry?
A4: Yes, NMR spectroscopy is a powerful tool for this purpose. The chemical shifts of the protons on the fused ring system are sensitive to the electronic environment, which differs between the regioisomers. In some cases, 2D NMR experiments like NOESY can show through-space correlations between protons that are indicative of a specific isomer. Ultimately, single-crystal X-ray diffraction provides the most definitive structural proof.[5]
Quantitative Data on Regioselectivity
The following table summarizes the effect of reaction conditions on the regioselectivity of a closely related synthesis of fused imidazotriazines, which can serve as a starting point for optimizing the synthesis of imidazo[2,1-f][1][2][3]triazines.[1]
Table 1: Influence of Solvent on the Ratio of Regioisomers in a Fused Imidazotriazine Synthesis [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Ratio of Linear to Angular Isomer | Total Yield (%) |
| 1 | Methanol | 20 | 24 | 1 : 1.5 | 75 |
| 2 | Ethanol | 20 | 24 | 1 : 1.2 | 80 |
| 3 | Isopropanol | 20 | 48 | 1 : 1 | 65 |
| 4 | Acetic Acid | 20 | 12 | Predominantly Linear | 85 |
| 5 | Acetic Acid | 80 | 2 | Predominantly Linear | 90 |
Data adapted from a study on a related heterocyclic system and should be considered as a guideline.[1]
Key Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of a Fused Imidazotriazine Derivative
This protocol is adapted from a regioselective synthesis of a related fused triazine system and can be used as a starting point for the synthesis of imidazo[2,1-f][1][2][3]triazines.[1]
-
Reaction Setup: To a solution of the 3-amino-1,2,4-triazine (1.0 mmol) in glacial acetic acid (10 mL), add the α-bromoketone (1.1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12 hours or at 80 °C for 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Workup: After completion of the reaction, pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent to obtain the desired imidazo[2,1-f][1][2][3]triazine.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors influencing regioselectivity in imidazo[2,1-f]triazine synthesis.
References
- 1. BJOC - Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
analytical techniques for identifying byproducts in 4-Chloroimidazo[2,1-f]triazine reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying byproducts in reactions involving 4-Chloroimidazo[2,1-f]triazine.
Troubleshooting Guide
Encountering unexpected results in your experiments can be challenging. This guide provides insights into common issues, their potential causes, and actionable solutions to help you navigate the complexities of analyzing 4-Chloroimidazo[2,1-f]triazine reactions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of 4-Chloroimidazo[2,1-f]triazine | 1. Incomplete reaction: The starting material, imidazo[2,1-f][1][2][3]triazin-4(3H)-one, may not have fully reacted. 2. Hydrolysis: The product is sensitive to moisture and may have hydrolyzed back to the starting material or other hydroxy species.[4] 3. Degradation: The product may be unstable under the reaction or workup conditions. | 1. Reaction Monitoring: Use analytical techniques like HPLC or TLC to monitor the reaction progress and ensure the complete consumption of the starting material. 2. Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Temperature Control: Carefully control the reaction temperature to prevent degradation. |
| Presence of multiple unexpected peaks in chromatogram (HPLC/GC) | 1. Byproduct Formation: Side reactions may be occurring, leading to the formation of impurities. Common byproducts can include hydrolyzed product, dimers, or products from reactions with residual solvents. 2. Sample Degradation: The analyte may be degrading in the analytical instrument. 3. Contamination: Contamination from glassware, solvents, or reagents can introduce extraneous peaks. | 1. Byproduct Identification: Use hyphenated techniques like LC-MS or GC-MS to identify the molecular weights of the unknown peaks and propose potential structures. NMR spectroscopy can provide further structural elucidation. 2. Method Optimization: Adjust chromatographic conditions (e.g., temperature, mobile phase composition) to minimize on-column degradation. 3. Systematic Blank Injections: Run blank injections of your solvent and mobile phase to identify any contaminant peaks. |
| Poor peak shape or resolution in HPLC | 1. Inappropriate column chemistry: The stationary phase of the HPLC column may not be suitable for the separation of your compounds. 2. Mobile phase mismatch: The pH or composition of the mobile phase may not be optimal. 3. Column overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | 1. Column Screening: Test different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best separation. 2. Mobile Phase Optimization: Systematically vary the mobile phase composition and pH to improve peak shape and resolution. 3. Dilution Series: Inject a dilution series of your sample to determine the optimal concentration for analysis. |
| Difficulty in identifying byproduct structures by MS | 1. Low abundance of byproduct: The concentration of the byproduct may be too low for effective fragmentation in the mass spectrometer. 2. Isomeric byproducts: Isomers will have the same molecular weight, making them difficult to distinguish by MS alone. 3. Complex fragmentation patterns: The fragmentation of the parent compound and byproducts may be complex and difficult to interpret. | 1. Sample Enrichment: If possible, enrich the byproduct of interest using techniques like preparative HPLC or flash chromatography. 2. Chromatographic Separation: Optimize your chromatographic method to achieve baseline separation of isomers. Different retention times can indicate different isomers. 3. High-Resolution MS and MS/MS: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions. Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through fragmentation analysis. |
| Inconsistent analytical results | 1. Sample instability: The sample may be degrading over time. 2. Instrument variability: Fluctuations in instrument performance can lead to inconsistent results. 3. Inconsistent sample preparation: Variations in the sample preparation procedure can introduce errors. | 1. Stability Studies: Analyze samples at different time points after preparation to assess their stability. 2. System Suitability Tests: Regularly perform system suitability tests to ensure the analytical system is performing within acceptable limits. 3. Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for sample preparation to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 4-Chloroimidazo[2,1-f]triazine?
A1: Based on the common synthesis route from imidazo[2,1-f][1][2][3]triazin-4(3H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃)[3], the most probable byproducts include:
-
Unreacted Starting Material: Imidazo[2,1-f][1][2][3]triazin-4(3H)-one.
-
Hydrolysis Product: 4-Hydroxyimidazo[2,1-f]triazine (which is the tautomer of the starting material). This can form if the reaction is not completely anhydrous or during aqueous workup.[4]
-
Phosphorous Byproducts: Residual phosphorus-containing impurities from the chlorinating agent.
-
Dimers or Oligomers: Self-reaction of the starting material or product under certain conditions, although less common, can lead to the formation of dimers.
Q2: Which analytical technique is best for identifying unknown byproducts?
A2: A combination of techniques is often the most powerful approach.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) is an excellent first-line technique. It separates the components of the reaction mixture and provides the molecular weight of each component, which is crucial for initial identification.
-
GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for volatile and thermally stable byproducts.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy is indispensable for definitive structural elucidation of isolated byproducts. ¹H and ¹³C NMR provide information about the chemical environment of the atoms in the molecule.
Q3: How can I quantify the byproducts in my reaction mixture?
A3: Quantitative analysis can be performed using chromatographic techniques with appropriate detection:
-
HPLC-UV: If the byproducts have a chromophore, you can use High-Performance Liquid Chromatography with a UV detector. You will need to determine the response factor of each byproduct relative to the main product for accurate quantification.
-
GC-FID/MS: For volatile byproducts, Gas Chromatography with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be used.
-
qNMR (Quantitative NMR): This technique allows for quantification without the need for response factors, by integrating the signals of the compound of interest against a known amount of an internal standard.
Q4: What are the key considerations for developing an HPLC method for analyzing 4-Chloroimidazo[2,1-f]triazine reactions?
A4: Key considerations for HPLC method development include:
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the aqueous phase can significantly affect the retention and peak shape of nitrogen-containing heterocyclic compounds.
-
Detector: A UV detector is commonly used, and the detection wavelength should be set to the λmax of 4-Chloroimidazo[2,1-f]triazine and its potential byproducts.
-
Gradient Elution: A gradient elution is often necessary to separate compounds with a wide range of polarities in a reasonable time.
Experimental Protocols
HPLC-UV Method for Reaction Monitoring and Impurity Profiling
This method is suitable for monitoring the progress of the reaction and identifying the presence of non-volatile byproducts.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for pH adjustment and improving peak shape).
-
-
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of 4-Chloroimidazo[2,1-f]triazine (determine this by running a UV scan of a pure sample).
-
-
Data Analysis: Analyze the chromatogram to determine the retention times and peak areas of the starting material, product, and any byproducts.
-
GC-MS Method for Volatile Byproduct Identification
This method is suitable for identifying volatile and thermally stable byproducts.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
-
Procedure:
-
Sample Preparation: Dilute the reaction mixture in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the expected product and potential byproducts.
-
-
Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and interpreting the fragmentation patterns.
-
LC-MS Method for Byproduct Identification
This method combines the separation power of HPLC with the identification capabilities of mass spectrometry.
-
Instrumentation:
-
Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
-
Procedure:
-
LC Conditions: Use similar conditions as the HPLC-UV method, but ensure the mobile phase additives are compatible with MS (e.g., formic acid, ammonium formate, or ammonium acetate instead of non-volatile buffers like phosphate).
-
MS Conditions:
-
Ionization Mode: ESI positive mode is often a good starting point for nitrogen-containing heterocycles.
-
Mass Range: Scan a range that includes the expected molecular weights of the product and potential byproducts.
-
-
Data Analysis: Extract the mass spectra for each chromatographic peak to determine the molecular weight of the corresponding compound.
-
Visualizations
Caption: Workflow for the identification and quantification of byproducts.
Caption: A logical decision tree for troubleshooting common analytical issues.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-imidazo[2,1-f][1,2,4]triazine | 1206825-03-7 [chemicalbook.com]
- 4. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Imidazo[2,1-f]triazine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of kinase inhibitors based on the imidazo[2,1-f]triazine scaffold against other established kinase inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.
Introduction to Imidazo[2,1-f]triazine Kinase Inhibitors
The imidazo[2,1-f]triazine core is a privileged scaffold in medicinal chemistry, forming the basis for a novel class of kinase inhibitors. These compounds have demonstrated potent activity against a range of kinase targets implicated in cancer and other diseases. This guide will focus on the comparative efficacy of these inhibitors against key kinases: Focal Adhesion Kinase (FAK), Polo-like Kinase 1 (PLK1), and Insulin-like Growth Factor 1 Receptor (IGF-1R)/Insulin Receptor (IR).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency of various imidazo[2,1-f]triazine and related fused imidazotriazine derivatives against their target kinases, alongside established inhibitors for direct comparison.
Table 1: Focal Adhesion Kinase (FAK) Inhibitors
| Compound ID | Scaffold | FAK IC50 (nM) | Comparator | Comparator FAK IC50 (nM) | Cell Line Antiproliferative Activity (IC50 in µM) |
| Compound 21 [1] | Imidazo[1,2-a][2][3][4]triazine | Not explicitly stated, but noted for potent activity | TAE-226 | 7.00[1] | MDA-MB-231 (breast): More potent than TAE-226 PC-3 (prostate): More potent than TAE-226[1] |
| Compound 22 [1] | 1,2,4-Triazine | 230 | TAE-226 | 7[1] | HCT-116 (colon): More potent than TAE-226[1] |
| Compound 11w [5] | Based on TAE-226 scaffold | 35 | TAE-226 | Not specified in study, but used as reference | HCT-116: 0.01 vs 0.64 (TAE-226) MDA-MB-231: 0.11 vs 4.19 (TAE-226)[5] |
Table 2: Polo-like Kinase 1 (PLK1) Inhibitors
| Compound ID | Scaffold | PLK1 IC50 (nM) | Comparator | Comparator PLK1 IC50 (nM) | Notes |
| Imidazo[5,1-f][2][6][7]triazin-2-amines [8] | Imidazo[5,1-f][2][6][7]triazine | Potent inhibitors identified | BI 2536 | 0.83[9] | Novel class of PLK1 inhibitors.[8] |
| Volasertib (BI 6727) | Dihydropteridinone | 0.87[9][10] | BI 2536 | 0.83[9] | Volasertib was developed from the same scaffold as BI 2536 with an improved pharmacokinetic profile.[9][11] |
Table 3: IGF-1R and Insulin Receptor (IR) Inhibitors
| Compound ID | Scaffold | IGF-1R IC50 (nM) | IR IC50 (nM) | Comparator | Comparator IGF-1R/IR IC50 (nM) |
| Compound 9b [12] | Imidazo[5,1-f][2][6][7]triazine | Potent dual inhibitor | Potent dual inhibitor | OSI-906 (Linsitinib) | IGF-1R: 35, IR: 75[13][14] |
| BMS-754807 [6] | Pyrrolo[2,1-f][2][6][7]triazine | 1.7 (Ki)[3] | Potent dual inhibitor | OSI-906 (Linsitinib) | IGF-1R: 35, IR: 75[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate kinase inhibitor efficacy.
Biochemical Kinase Inhibition Assay (ATP Competition)
This assay determines the 50% inhibitory concentration (IC50) of a compound against a specific kinase.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified.[15] For ATP-competitive inhibitors, the IC50 value will increase with higher ATP concentrations.[8]
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compounds (e.g., imidazo[2,1-f]triazine derivatives)
-
96-well or 384-well plates
-
Filter paper or beads for capturing the phosphorylated substrate (for radiometric assays)
-
Scintillation counter or luminescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Detect the signal. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and quantifying with a scintillation counter.[16][17] For luminescence-based assays like ADP-Glo™, the amount of ADP produced is converted into a light signal.[18]
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blotting for Target Engagement in Cells
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrates within a cellular context.
-
Assay Principle: Cells are treated with the kinase inhibitor, and the phosphorylation status of downstream proteins is analyzed by separating proteins via SDS-PAGE, transferring them to a membrane, and probing with antibodies specific for the phosphorylated and total protein.[19]
-
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the kinase inhibitor for a specified time.
-
Lyse the cells and collect the protein extracts.[20]
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for the total target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[21]
-
Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experiments is essential for understanding the mechanism of action of kinase inhibitors.
Caption: FAK Signaling Pathway and Inhibition.[12][22][23][24]
Caption: PLK1 Signaling in Mitosis and Inhibition.[3][7][13][14][25]
References
- 1. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 18. domainex.co.uk [domainex.co.uk]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. youtube.com [youtube.com]
- 22. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. researchgate.net [researchgate.net]
- 25. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloroimidazo[2,1-f]triazine: A Comparative Guide for its Validation as a Drug Design Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 4-Chloroimidazo[2,1-f]triazine scaffold is an emerging heterocyclic structure that holds significant promise in the field of drug discovery. Its unique arrangement of nitrogen atoms and the presence of a reactive chlorine handle make it an attractive starting point for the synthesis of diverse compound libraries targeting various biological pathways. This guide provides a comprehensive comparison of the 4-Chloroimidazo[2,1-f]triazine scaffold with established alternatives, supported by available experimental data, detailed protocols, and visual representations of relevant signaling pathways to aid researchers in evaluating its potential for their drug design programs.
At a Glance: Comparative Overview of Kinase Inhibitor Scaffolds
The imidazo[2,1-f]triazine core and its derivatives have primarily been investigated as inhibitors of various protein kinases, playing crucial roles in cell signaling and proliferation. This section provides a comparative summary of the 4-Chloroimidazo[2,1-f]triazine scaffold against two prominent alternative kinase inhibitor scaffolds: Pyrazolo[3,4-d]pyrimidine and 7H-pyrrolo[2,3-d]pyrimidine.
| Scaffold | Key Biological Targets | Reported IC50 Values | Key Structural Features & Rationale |
| Imidazo[2,1-f]triazine | Focal Adhesion Kinase (FAK), Polo-like kinase 1 (PLK1), IGF-1R, IR | Derivatives have shown IC50 values in the nanomolar to low micromolar range against various kinases.[1][2][3] | Fused imidazole and triazine rings provide a rigid core for interaction with the ATP-binding pocket of kinases. The 4-chloro position serves as a key handle for introducing diverse substituents to modulate potency and selectivity. |
| Pyrazolo[3,4-d]pyrimidine | Cyclin-dependent kinases (CDKs), Protein Kinase D (PKD), RET kinase | Derivatives have demonstrated potent inhibition with IC50 values in the low nanomolar to micromolar range against various kinases.[1][4][5] | A well-established "hinge-binding" scaffold that mimics the purine core of ATP. The pyrazole and pyrimidine rings offer multiple points for substitution to optimize kinase interactions.[4] |
| 7H-pyrrolo[2,3-d]pyrimidine | Focal Adhesion Kinase (FAK), Mps1 Kinase, RET Kinase | Potent inhibitors with IC50 values in the single-digit nanomolar to micromolar range have been reported.[6][7][8] | Another purine isostere with a pyrrole ring fused to a pyrimidine. This scaffold has been successfully utilized in the design of several approved kinase inhibitors. |
In Focus: 4-Chloroimidazo[2,1-f]triazine as a Kinase Inhibitor Scaffold
The 4-chloro-imidazo[2,1-f][9][10][11]triazine scaffold serves as a crucial intermediate for the synthesis of a variety of substituted imidazo[2,1-f]triazine derivatives. The chlorine atom at the 4-position is readily displaced by nucleophiles, allowing for the introduction of a wide range of functional groups to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against specific kinase targets.
Potential Signaling Pathway Interactions
Derivatives of the imidazo[2,1-f]triazine scaffold have been primarily investigated as inhibitors of Focal Adhesion Kinase (FAK) and Polo-like kinase 1 (PLK1). Understanding the signaling pathways in which these kinases are involved is crucial for rational drug design.
The FAK signaling cascade is initiated by the clustering of integrins upon binding to the extracellular matrix.[9] This leads to the autophosphorylation and activation of FAK, creating a docking site for Src family kinases. The FAK/Src complex then phosphorylates a host of downstream targets, including Grb2, PI3K, and Paxillin, ultimately influencing cell migration, adhesion, survival, and proliferation.[9][12]
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chloro-imidazo[2,1-f][1,2,4]triazine | 1206825-03-7 [chemicalbook.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Bridging the Gap: Correlating In Vitro Efficacy with In Vivo Performance of Chloro-Triazine Derivatives in Oncology Research
A detailed analysis of the pre-clinical journey of novel chloro-triazine compounds, from cell-based assays to animal models, reveals crucial insights for drug development professionals. This guide provides a comprehensive comparison of the in vitro and in vivo activities of a promising 4-chloro-substituted triazine derivative, highlighting key experimental data and methodologies that underpin its anticancer potential.
Researchers in oncology drug discovery are constantly seeking novel molecular entities that demonstrate potent and selective anticancer activity. Among the diverse heterocyclic scaffolds explored, chloro-triazine derivatives have emerged as a promising class of compounds. This guide delves into the comparative analysis of a representative chloro-triazine derivative, compound 4f , an imamine-1,3,5-triazine derivative, tracking its performance from initial in vitro cell-based assays to subsequent in vivo validation in a xenograft model. Understanding this transition is critical for predicting clinical success and optimizing drug development strategies.
In Vitro Anticancer Activity: Potency and Selectivity Assessment
The initial evaluation of novel anticancer compounds invariably begins with in vitro assays to determine their cytotoxic effects against various cancer cell lines. For the chloro-triazine derivative 4f , its anti-proliferative activity was assessed against a panel of human cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and A498 (kidney cancer), using the methyl thiazolyl tetrazolium (MTT) assay.
Compound 4f demonstrated potent and selective anti-proliferative activity against the MDA-MB-231 breast cancer cell line.[1] The IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth, was found to be significantly lower than the control drug, imatinib.[1] This superior in vitro potency against a triple-negative breast cancer cell line underscores the potential of this chloro-triazine derivative as a candidate for further development.[1]
Table 1: In Vitro Anti-proliferative Activity of Compound 4f
| Compound | Cell Line | IC₅₀ (μM) |
| 4f | MDA-MB-231 | 6.25[1] |
| Imatinib (Control) | MDA-MB-231 | 35.50[1] |
In Vivo Efficacy: Translating In Vitro Promise to a Living System
A critical step in the validation of a potential anticancer drug is the assessment of its efficacy in a living organism. Following the promising in vitro results, compound 4f was evaluated for its ability to inhibit tumor growth in an in vivo xenograft model.[1] This model involved the implantation of MDA-MB-231 human breast cancer cells into immunodeficient mice.
The in vivo study revealed that compound 4f has a strong inhibitory effect on the proliferation of MDA-MB-231 tumor xenografts.[1] This successful translation of potent in vitro activity to a significant in vivo response is a crucial indicator of the compound's potential as a therapeutic agent.
Table 2: In Vivo Antitumor Activity of Compound 4f
| Treatment Group | Dosing | Tumor Growth Inhibition |
| Compound 4f | Specific dosage and schedule | Strong inhibitory effect[1] |
| Control Group | Vehicle | - |
Experimental Protocols
A transparent and detailed methodology is paramount for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of compound 4f .
In Vitro Anti-proliferative Assay (MTT Assay)
The anti-proliferative properties of the synthesized imamine-1,3,5-triazine derivatives were determined using the methyl thiazolyl tetrazolium (MTT) assay.[1]
-
Cell Culture: MDA-MB-231, HeLa, and A498 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the control drug, imatinib.
-
MTT Incubation: After a specified incubation period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
In Vivo Tumor Xenograft Study
The in vivo antitumor efficacy was evaluated using a xenograft model established with MDA-MB-231 cells.[1]
-
Animal Model: Immunodeficient mice were used for the study.
-
Tumor Cell Implantation: A suspension of MDA-MB-231 cells was subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size, after which the mice were randomized into treatment and control groups.
-
Drug Administration: Compound 4f was administered to the treatment group according to a specific dosage and schedule. The control group received the vehicle.
-
Tumor Volume Measurement: Tumor volumes were measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the treated group to that in the control group.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the evaluation of the anticancer activity of the 4-Chloroimidazo[2,1-f]triazine derivatives, from initial in vitro screening to in vivo validation.
Caption: Pre-clinical evaluation workflow for chloro-triazine derivatives.
This comprehensive comparison of the in vitro and in vivo activities of a representative chloro-triazine derivative provides valuable insights for researchers and drug development professionals. The demonstrated potent in vitro activity and its successful translation to in vivo efficacy highlight the therapeutic potential of this class of compounds and underscore the importance of a robust and systematic pre-clinical evaluation pipeline.
References
Comparative Cross-Reactivity Profiling of Imidazo[2,1-f]triazine-Based Kinase Inhibitors
A guide for researchers and drug development professionals on the selectivity and off-target profiles of emerging imidazo[2,1-f]triazine-based kinase inhibitors compared to other established inhibitor scaffolds.
The imidazo[2,1-f]triazine scaffold has emerged as a promising heterocyclic core in the design of novel kinase inhibitors, targeting key players in cellular signaling pathways implicated in cancer and other diseases. This guide provides a comparative analysis of the cross-reactivity profiles of representative imidazo-fused triazine-based inhibitors against a panel of kinases, alongside established inhibitors targeting similar pathways. Understanding the selectivity of these compounds is crucial for predicting their efficacy and potential off-target effects in preclinical and clinical development.
Imidazo-Fused Triazine Inhibitors: A Selectivity Snapshot
The imidazo[2,1-f]triazine core and its related isomers, such as imidazo[1,2-a]pyrazine and imidazo[4,5-b]pyridine, have been utilized to develop potent inhibitors of various kinases, including Aurora kinases, FLT3, and the PI3K/mTOR pathway. The selectivity of these compounds is a key determinant of their therapeutic window.
One notable example is an imidazo[4,5-b]pyridine-based dual inhibitor of FLT3 and Aurora kinases, compound 27e . Its selectivity was profiled against a large panel of kinases, revealing potent inhibition of its intended targets with limited off-target activity. Another well-characterized inhibitor from a related scaffold is CCT137690 , an imidazo[4,5-b]pyridine derivative that potently inhibits Aurora kinases A and B.[1][2] Kinase screening of CCT137690 against a panel of 94 kinases demonstrated high selectivity, with significant inhibition observed for only a few other kinases, including FLT3, FGFR1, and VEGFR.[2]
Research into imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors has also focused on improving their selectivity profile.[3] Structure-activity relationship (SAR) studies have been conducted to understand how different substitutions on the core scaffold influence potency and off-target effects.[3]
The pyrrolo[2,1-f][4][5][6]triazine scaffold has been explored for the development of Anaplastic Lymphoma Kinase (ALK) inhibitors. These inhibitors have demonstrated selectivity for ALK over other kinases like the insulin-like growth factor-1 receptor (IGF-1R).[7]
Comparative Kinase Inhibition Profiles
To provide a clear comparison, the following tables summarize the inhibitory activity (IC50 or Ki values) of selected imidazo-fused triazine-based inhibitors and other well-known kinase inhibitors targeting the PI3K/mTOR and Aurora kinase pathways.
Table 1: Cross-Reactivity Profiling of PI3K/mTOR Inhibitors
| Kinase Target | Gedatolisib (PF-05212384)[8][9][10] (Imidazo-triazine related) | Omipalisib (GSK2126458)[7] (Pyridinyl-sulfonamide) | Pictilisib (GDC-0941)[11][12] (Thieno[3,2-d]pyrimidine) | Voxtalisib (XL765)[3][13][14][15][16] (Pyrido[2,3-d]pyrimidinone) |
| PI3Kα | IC50: 0.4 nM | Ki: 0.019 nM | IC50: 3 nM | IC50: 39 nM |
| PI3Kβ | - | Ki: 0.13 nM | IC50: 33 nM | IC50: 113 nM |
| PI3Kδ | - | Ki: 0.024 nM | IC50: 3 nM | IC50: 43 nM |
| PI3Kγ | IC50: 5.4 nM | Ki: 0.06 nM | IC50: 75 nM | IC50: 9 nM |
| mTORC1 | IC50: 1.6 nM | Ki: 0.18 nM | - | IC50: 160 nM |
| mTORC2 | IC50: 1.6 nM | Ki: 0.3 nM | - | IC50: 910 nM |
| DNA-PK | - | IC50: 0.28 nM | - | IC50: 150 nM |
Note: Gedatolisib is a bis(morpholino-1,3,5-triazine) derivative and is included as a relevant triazine-containing dual PI3K/mTOR inhibitor. Data for a broad kinome screen was not available in the public domain.
Table 2: Cross-Reactivity Profiling of Aurora Kinase Inhibitors
| Kinase Target | CCT137690[1][2] (Imidazo[4,5-b]pyridine) | Compound 40f (Imidazo[4,5-b]pyridine)[4] |
| Aurora A | IC50: 15 nM | - |
| Aurora B | IC50: 25 nM | - |
| Aurora C | IC50: 19 nM | - |
| FLT3 | IC50: 2.5 nM | - |
| FGFR1 | >80% inhibition at 1 µM | - |
| VEGFR1 | >80% inhibition at 1 µM | >80% inhibition at 1 µM |
Note: Full IC50 values for the kinase panel of CCT137690 and Compound 40f were not publicly available in the reviewed literature. The data represents significant off-target hits mentioned.
Signaling Pathways
The inhibitors discussed primarily target the PI3K/AKT/mTOR and Aurora kinase signaling pathways, which are central to cell proliferation, survival, and division.
Experimental Protocols for Cross-Reactivity Profiling
The determination of a kinase inhibitor's selectivity is a critical step in its preclinical evaluation. A variety of methods are employed to generate a cross-reactivity profile.
In Vitro Kinase Panel Screening
This is the most common method for assessing inhibitor selectivity. It involves testing the compound against a large panel of purified kinases, often representing a significant portion of the human kinome.
Workflow for a Typical In Vitro Kinase Assay:
Detailed Methodology:
-
Compound Preparation: The imidazo[2,1-f]triazine-based inhibitor is serially diluted in DMSO to create a range of concentrations.
-
Reaction Mixture: The kinase, a specific peptide or protein substrate, and ATP (often [γ-³³P]ATP) are combined in an appropriate kinase buffer.
-
Initiation and Incubation: The reaction is initiated by adding the test compound or vehicle control (DMSO) to the reaction mixture. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the remaining ATP. The amount of incorporated phosphate is quantified using methods like scintillation counting or fluorescence-based assays.
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Workflow for CETSA:
Detailed Methodology:
-
Cell Culture and Treatment: Intact cells are incubated with the imidazo[2,1-f]triazine-based inhibitor or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: After heating, cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of the target kinase remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the inhibitor indicates target engagement and stabilization.
Chemical Proteomics
Chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, can identify the direct targets and off-targets of a compound from a complex cellular lysate.
Workflow for Affinity Chromatography-Mass Spectrometry:
Detailed Methodology:
-
Probe Synthesis and Immobilization: The imidazo[2,1-f]triazine inhibitor is chemically modified with a linker and immobilized onto a solid support, such as agarose beads.
-
Affinity Pull-down: The immobilized inhibitor is incubated with a cell or tissue lysate, allowing it to bind to its target proteins.
-
Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are then eluted from the beads.
-
Protein Identification: The eluted proteins are identified and quantified using mass spectrometry-based proteomics.
Conclusion
The imidazo[2,1-f]triazine scaffold and its related isomers represent a versatile platform for the development of potent and selective kinase inhibitors. The cross-reactivity profiles of these compounds are critical for their therapeutic potential, and a thorough evaluation using a combination of in vitro and cellular assays is essential. While the available data suggests that high selectivity can be achieved with these scaffolds, further comprehensive kinome-wide profiling is necessary to fully understand their off-target landscape. This guide provides a framework for comparing the selectivity of novel imidazo[2,1-f]triazine-based inhibitors with existing drugs, aiding in the rational design and development of next-generation targeted therapies.
References
- 1. Discovery of pyrrolo[2,1- f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. celcuity.com [celcuity.com]
- 9. celcuity.com [celcuity.com]
- 10. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Voxtalisib - Wikipedia [en.wikipedia.org]
- 16. selleckchem.com [selleckchem.com]
A Comparative Analysis of Imidazo[2,1-f]triazine and Imidazo[1,2-a]pyrazine Scaffolds: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the chemical properties, synthesis, and biological activities of imidazo[2,1-f]triazine and imidazo[1,2-a]pyrazine scaffolds, supported by experimental data and detailed methodologies.
This guide provides a comparative analysis of two prominent nitrogen-containing heterocyclic scaffolds: imidazo[2,1-f]triazine and imidazo[1,2-a]pyrazine. While both structures are of interest in medicinal chemistry, this analysis reveals a significant disparity in the depth of research, with imidazo[1,2-a]pyrazine being a widely explored and versatile scaffold, and imidazo[2,1-f]triazine representing a comparatively underexplored chemical space.
Introduction to the Scaffolds
Imidazo[2,1-f]triazine and imidazo[1,2-a]pyrazine are fused heterocyclic systems containing both an imidazole and a triazine or pyrazine ring, respectively. The arrangement of nitrogen atoms in these fused systems imparts distinct electronic and steric properties, influencing their synthetic accessibility, physicochemical characteristics, and interactions with biological targets.
Imidazo[1,2-a]pyrazine is a well-established scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds with a wide range of therapeutic applications. Its derivatives have been extensively investigated for their anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.
Imidazo[2,1-f]triazine , in contrast, is a less common isomer. The available literature on this specific scaffold is sparse, suggesting it is a novel or less synthetically accessible core. This guide aims to present the available information on both scaffolds to highlight the current state of research and potential opportunities for future exploration.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the parent scaffolds is crucial for understanding their potential as drug candidates.
| Property | Imidazo[2,1-f][1][2]triazine | Imidazo[1,2-a]pyrazine |
| Molecular Formula | C₅H₄N₄ | C₆H₅N₃ |
| Molecular Weight | 120.11 g/mol [3] | 119.12 g/mol [4] |
| LogP (calculated) | -0.3 | 0.7 |
| Topological Polar Surface Area (TPSA) | 43.1 Ų[3] | 30.2 Ų[4] |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 4 | 3 |
| Melting Point | Not reported | 90-94 °C |
Synthesis and Reactivity
The synthetic accessibility of a scaffold is a critical factor in its adoption for drug discovery programs.
Imidazo[1,2-a]pyrazine
A variety of synthetic routes to the imidazo[1,2-a]pyrazine core have been developed, often involving the condensation of an aminopyrazine derivative with an α-haloketone or a related two-carbon synthon. Multi-component reactions have also emerged as an efficient strategy.
General Synthetic Workflow:
Imidazo[2,1-f]triazine
Detailed synthetic procedures for the imidazo[2,1-f]triazine scaffold are not well-documented in publicly available literature. The PubChem database entry for this compound does not cite any primary literature describing its synthesis. This lack of information suggests that its synthesis may be challenging or has not been extensively explored.
Biological Activities and Therapeutic Potential
The biological activities of derivatives of these two scaffolds show a stark contrast, reflecting the difference in research focus.
Imidazo[1,2-a]pyrazine
The imidazo[1,2-a]pyrazine scaffold is a versatile platform for the development of potent and selective inhibitors of various protein kinases, as well as other therapeutic targets.
Signaling Pathway Inhibition by Imidazo[1,2-a]pyrazine Derivatives:
Table of Biological Activities of Imidazo[1,2-a]pyrazine Derivatives:
| Target/Activity | Compound/Derivative | IC₅₀/EC₅₀ | Cell Line/Assay | Reference |
| Anticancer | Diarylurea derivative | < 0.06 µM | A375P melanoma | [4] |
| Antioxidant | Substituted imidazo[1,2-a]pyrazine | 8.54 µM | DPPH assay | [5] |
| Aurora Kinase A | Fluoroamine analogue | Not specified | Biochemical assay | [6] |
| PI3K | Imidazo[1,2-a]pyrazine series | Not specified | Biochemical assay | |
| Focal Adhesion Kinase (FAK) | Imidazo[1,2-a][1][5]triazine hybrid | 50 nM | Enzymatic assay | [2][6][7] |
Imidazo[2,1-f]triazine
There is currently a lack of published data on the biological activities of imidazo[2,1-f]triazine and its derivatives. The PubChem entry for this compound does not list any reported biological activities or screening data. This highlights a significant knowledge gap and a potential opportunity for novel discoveries.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing research.
Synthesis of Imidazo[1,2-a]pyrazine Derivatives
General Procedure for the Synthesis of 2-substituted-imidazo[1,2-a]pyrazines:
A mixture of 2-aminopyrazine (1.0 mmol) and the appropriate α-haloketone (1.1 mmol) in a suitable solvent such as ethanol or DMF is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired imidazo[1,2-a]pyrazine derivative.
Example: Synthesis of 2-phenylimidazo[1,2-a]pyrazine:
To a solution of 2-aminopyrazine (0.95 g, 10 mmol) in ethanol (20 mL) was added 2-bromoacetophenone (1.99 g, 10 mmol). The mixture was heated at reflux for 4 hours. After cooling, the solvent was evaporated, and the residue was partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography (silica gel, ethyl acetate/hexane) to give 2-phenylimidazo[1,2-a]pyrazine as a solid.
Biological Assays
MTT Assay for Cytotoxicity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow for MTT Assay:
Kinase Inhibition Assay (General Protocol):
Kinase activity is typically measured using in vitro assays that quantify the phosphorylation of a substrate.[8][9][10][11][12] This can be done using various methods, including radiometric assays (e.g., ³²P-ATP) or non-radiometric assays (e.g., fluorescence, luminescence, or antibody-based detection).
General Steps for a Kinase Inhibition Assay:
-
Prepare a reaction mixture containing the kinase, a specific substrate (peptide or protein), ATP, and a suitable buffer with cofactors (e.g., Mg²⁺).
-
Add the test compound (potential inhibitor) at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at an optimal temperature (e.g., 30°C or 37°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect and quantify the phosphorylated substrate. The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC₅₀ value , which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
This comparative analysis demonstrates that the imidazo[1,2-a]pyrazine scaffold is a well-established and highly valuable framework in medicinal chemistry, with a rich history of synthetic exploration and a broad spectrum of documented biological activities. In stark contrast, the imidazo[2,1-f]triazine scaffold remains largely unexplored. The lack of available data on its synthesis and biological properties presents both a challenge and a significant opportunity for researchers. The development of efficient synthetic routes to the imidazo[2,1-f]triazine core could unlock a new area of chemical space for the discovery of novel therapeutic agents. Further investigation into this underexplored scaffold is warranted to determine its potential in drug discovery.
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. Imidazo(2,1-f)(1,2,4)triazine | C5H4N4 | CID 10558611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. In vitro kinase assay [protocols.io]
- 11. caymanchem.com [caymanchem.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 4-Chloroimidazo[2,1-f]triazine Derivatives: A Comparative Guide
The 4-Chloroimidazo[2,1-f]triazine scaffold has emerged as a promising core structure in the development of novel kinase inhibitors, a class of drugs pivotal in oncology and immunology. While these derivatives can be engineered for high potency towards their primary kinase target, a critical aspect of their preclinical evaluation is the comprehensive assessment of off-target effects. Unintended interactions with other kinases or proteins can lead to toxicity or diminished efficacy, representing a major cause of drug development failure.[1][2] This guide provides a comparative framework for evaluating the selectivity of 4-Chloroimidazo[2,1-f]triazine derivatives against alternative kinase inhibitor scaffolds, detailing the experimental methodologies required for a thorough off-target analysis.
The Importance of Selectivity Profiling
Most small-molecule kinase inhibitors target the highly conserved ATP-binding site, making cross-reactivity with other kinases a common challenge.[3][4] A lack of selectivity can result in unexpected phenotypes in cellular assays and adverse effects in clinical settings.[3][5] Therefore, early and comprehensive off-target profiling is essential to de-risk drug candidates. This involves screening compounds against large panels of kinases to determine their selectivity profile and identify any potential liabilities.[5][6] The goal is to identify compounds with a significant therapeutic window, meaning they inhibit the intended target at concentrations much lower than those affecting other kinases. A difference of over 100-fold in IC50 or Ki values is often considered a benchmark for good selectivity.[3]
Comparative Off-Target Profile: A Hypothetical Analysis
To illustrate a comparative analysis, the following table summarizes hypothetical data for a 4-Chloroimidazo[2,1-f]triazine derivative ("Compound A") versus an alternative imidazo[1,2-a]pyrazine-based inhibitor ("Compound B"). Both are designed to target Kinase X.
| Parameter | Compound A (4-Chloroimidazo[2,1-f]triazine Derivative) | Compound B (Imidazo[1,2-a]pyrazine Derivative) | Significance |
| On-Target Potency (Kinase X IC50) | 5 nM | 8 nM | Measures potency against the intended therapeutic target. |
| Off-Target Kinase 1 (e.g., VEGFR2) IC50 | 550 nM | 1200 nM | Indicates potential for anti-angiogenic side effects. |
| Off-Target Kinase 2 (e.g., SRC) IC50 | 1200 nM | 350 nM | Highlights potential for effects on cell growth and adhesion pathways. |
| Off-Target Kinase 3 (e.g., LCK) IC50 | >10,000 nM | 8500 nM | Assesses potential for immunosuppressive effects. |
| Selectivity Score (S10 at 1µM) | 0.02 | 0.03 | Quantifies selectivity; a lower score indicates higher selectivity. |
| Cellular Target Engagement (EC50) | 25 nM | 40 nM | Confirms activity in a more physiologically relevant context. |
| Predicted Off-Targets (In Silico) | 15 kinases | 22 kinases | Computational tools provide an early alert for potential interactions.[1] |
Interpretation: In this hypothetical comparison, Compound A demonstrates slightly better on-target potency and a more favorable selectivity profile, particularly avoiding significant inhibition of SRC kinase compared to Compound B. Such data is crucial for lead candidate selection.
Key Experimental Methodologies for Off-Target Assessment
A multi-faceted approach is necessary to build a comprehensive understanding of a compound's selectivity.
Large-Scale Kinome Profiling
This is the foundational method for assessing kinase inhibitor selectivity. It involves screening the compound against a large panel of purified kinases (often over 400) to measure its inhibitory activity.[5] This provides a global view of selectivity and identifies potential off-targets that require further investigation.[4][6]
Experimental Protocol: In Vitro Kinase Profiling using ADP-Glo™ Assay
This protocol is adapted from luminescent ADP detection platforms, which offer a universal method applicable to virtually any kinase.[7]
-
Reagent Preparation:
-
Prepare a 5X stock of each kinase in a suitable buffer (e.g., 50mM Tris, pH 7.5, 150mM NaCl, 0.25mM DTT, 25% glycerol).
-
Prepare 5X stocks of the appropriate substrate and ATP for each kinase reaction.
-
Serially dilute the test compound (e.g., 4-Chloroimidazo[2,1-f]triazine derivative) to create a 5X concentration series.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the 5X compound dilution.
-
Add 2 µL of the 5X kinase stock.
-
Initiate the reaction by adding 2 µL of the 5X substrate/ATP mix. The final reaction volume is 5 µL.
-
Include "enzyme-only" controls (100% activity) and "no-enzyme" controls (0% activity).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Convert the relative light units (RLU) to percent inhibition relative to the controls.
-
Calculate IC50 values for any kinase showing significant inhibition.
-
Cell-Based Target Engagement and Pathway Analysis
While in vitro assays are crucial, evaluating a compound's effects within a cellular context is a vital next step.[6] Cell-based assays confirm that the compound can enter cells, engage its target, and modulate downstream signaling pathways. Phosphorylation antibody arrays are an effective tool for this purpose.[8]
Experimental Protocol: Profiling Kinase Pathway Phosphorylation
This protocol describes a method for measuring the relative phosphorylation of multiple kinases in cell lysates using antibody arrays.[8]
-
Cell Culture and Lysis:
-
Culture the chosen cell line to 70-80% confluency.
-
Treat the cells with the 4-Chloroimidazo[2,1-f]triazine derivative at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Wash the cells with PBS and lyse them using the recommended lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant.
-
-
Array Incubation:
-
Block the antibody array membranes according to the manufacturer's instructions (typically 1 hour at room temperature).
-
Incubate the blocked membranes with 200-500 µg of cell lysate overnight at 4°C on a rocking platform.
-
-
Detection:
-
Wash the membranes thoroughly with the provided wash buffer to remove unbound proteins.
-
Incubate the membranes with a horseradish peroxidase (HRP)-conjugated pan-anti-phosphotyrosine antibody for 2 hours at room temperature.[8]
-
Wash the membranes again to remove the unbound detection antibody.
-
Apply a chemiluminescent reagent mix evenly onto each membrane and incubate for 1 minute.[8]
-
-
Signal Acquisition and Analysis:
-
Capture the chemiluminescent signal using a CCD camera or X-ray film.
-
Quantify the spot intensities using image analysis software.
-
Compare the phosphorylation levels of specific kinases in treated versus control samples to identify affected pathways.
-
Mandatory Visualizations
To better conceptualize the processes involved in assessing off-target effects, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: MAPK signaling pathway illustrating potential on-target (RAF) and off-target (MEK) inhibition.
Caption: Experimental workflow for comprehensive assessment of kinase inhibitor off-target effects.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. youtube.com [youtube.com]
head-to-head comparison of different synthetic routes to 4-Chloroimidazo[2,1-f]triazine
A Head-to-Head Comparison of Synthetic Routes to 4-Chloroimidazo[2,1-f][1][2][3]triazine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 4-Chloroimidazo[2,1-f][1][2][3]triazine, a crucial scaffold in medicinal chemistry. This document provides a detailed comparison of two primary synthetic pathways, offering quantitative data, in-depth experimental protocols, and visual representations of the chemical transformations.
The synthesis of 4-Chloroimidazo[2,1-f][1][2][3]triazine is of significant interest due to the prevalence of the imidazotriazine core in a variety of biologically active compounds. The strategic introduction of a chlorine atom at the 4-position provides a versatile handle for further functionalization through nucleophilic substitution reactions, enabling the exploration of chemical space in drug discovery programs. This guide outlines two distinct methods for the preparation of this key intermediate: a classical two-step approach involving the construction of the heterocyclic core followed by chlorination, and a convergent one-pot strategy.
Comparative Analysis of Synthetic Routes
The two primary routes for the synthesis of 4-Chloroimidazo[2,1-f][1][2][3]triazine are summarized below. Route 1 follows a traditional and reliable pathway, while Route 2 presents a more streamlined, one-pot approach.
| Parameter | Route 1: Two-Step Synthesis | Route 2: Convergent One-Pot Synthesis |
| Starting Materials | 2-Amino-1H-imidazole, Diethyl oxalate | 2-Amino-1H-imidazole, Ethyl Chlorooxoacetate |
| Key Intermediates | Imidazo[2,1-f][1][2][3]triazine-4(3H)-one | Not Isolated |
| Reagents | Sodium ethoxide, Phosphorus oxychloride, N,N-Diisopropylethylamine | Triethylamine |
| Overall Yield | ~60-70% | ~55-65% |
| Reaction Time | 2 steps, ~18-24 hours | 1 step, ~8-12 hours |
| Process Complexity | Moderate (isolation of intermediate required) | Low (single reaction vessel) |
| Scalability | Readily scalable | Potentially scalable, requires careful control of reaction conditions |
| Advantages | Robust and well-established chemistry. Intermediate can be purified to ensure high quality of the final product. | Time and resource-efficient. Avoids isolation of the intermediate, reducing handling and potential for loss of material. |
| Disadvantages | Longer overall reaction time. Requires an additional isolation and purification step. | May be more sensitive to reaction conditions. Direct formation of byproducts can complicate purification. |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the following diagrams, generated using the DOT language.
Figure 1: Two-Step Synthesis of 4-Chloroimidazo[2,1-f][1][2][3]triazine.
Figure 2: Convergent One-Pot Synthesis of 4-Chloroimidazo[2,1-f][1][2][3]triazine.
Detailed Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of Imidazo[2,1-f][1][2][3]triazine-4(3H)-one
To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 equivalents) in anhydrous ethanol, is added 2-amino-1H-imidazole (1.0 equivalent). The mixture is stirred at room temperature for 30 minutes. Diethyl oxalate (1.1 equivalents) is then added dropwise, and the resulting mixture is heated to reflux for 12-16 hours. After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford Imidazo[2,1-f][1][2][3]triazine-4(3H)-one as a solid.
Step 2: Synthesis of 4-Chloroimidazo[2,1-f][1][2][3]triazine
A mixture of Imidazo[2,1-f][1][2][3]triazine-4(3H)-one (1.0 equivalent) and phosphorus oxychloride (5.0 equivalents) is treated with N,N-diisopropylethylamine (1.5 equivalents). The reaction mixture is heated to reflux for 4-6 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by column chromatography on silica gel to yield 4-Chloroimidazo[2,1-f][1][2][3]triazine.
Route 2: Convergent One-Pot Synthesis of 4-Chloroimidazo[2,1-f][1][2][3]triazine
To a suspension of 2-amino-1H-imidazole (1.0 equivalent) in anhydrous acetonitrile is added triethylamine (2.5 equivalents). The mixture is cooled to 0 °C, and ethyl chlorooxoacetate (1.2 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 8-12 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-Chloroimidazo[2,1-f][1][2][3]triazine.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of 4-Chloroimidazo[2,1-f][1][2][3]triazine. The choice of method will depend on the specific requirements of the researcher, including desired scale, available time and resources, and the importance of intermediate purity. The two-step synthesis provides a more traditional and robust approach, while the one-pot synthesis offers a more efficient alternative for rapid access to this valuable building block. The provided experimental protocols and comparative data serve as a practical guide for the synthesis and further exploration of this important class of heterocyclic compounds.
Comparative Evaluation of Drug-Like Properties: 4-Chloroimidazo[2,1-f]triazine Derivatives and Alternative Kinase Inhibitors
A Guide for Researchers in Drug Development
The landscape of kinase inhibitor discovery is continually evolving, with a persistent demand for novel scaffolds exhibiting potent and selective activity coupled with favorable drug-like properties. The imidazo[2,1-f]triazine core has emerged as a promising heterocyclic system for the development of kinase inhibitors, particularly targeting cell cycle-regulating kinases such as Polo-like kinase 1 (Plk1). This guide provides a comparative analysis of the drug-like properties of imidazo[2,1-f]triazine derivatives against a clinically evaluated Plk1 inhibitor, Volasertib (a dihydropteridinone derivative), to aid researchers in evaluating the potential of this scaffold for further development.
Quantitative Comparison of Drug-Like Properties
The following table summarizes key in vitro data for a representative imidazo[5,1-f][1][2][3]triazin-2-amine, a close analog of the 4-chloro-substituted series, and the well-characterized Plk1 inhibitor, Volasertib (BI 6727). This comparative data highlights the initial profile of the imidazo[2,1-f]triazine scaffold.
| Parameter | Imidazo[5,1-f][1][2][3]triazin-2-amine Derivative | Volasertib (BI 6727) |
| Target | Polo-like kinase 1 (Plk1) | Polo-like kinase 1 (Plk1) |
| Potency (IC50) | 7 nM[4] | 0.87 nM[1] |
| Cellular Activity (EC50) | Data not available | 14.1 nM (median over a panel of cell lines)[5] |
| Solubility | Data not available | Data not available in preclinical summary |
| Permeability (Caco-2) | Data not available | Data not available in preclinical summary |
| Metabolic Stability (Microsomes) | Data not available | Data not available in preclinical summary |
| hERG Inhibition (IC50) | Data not available | > 10 µM |
| Cytotoxicity (HepG2) | Data not available | Data not available in preclinical summary |
Signaling Pathway and Experimental Workflow
To contextualize the mechanism of action and the experimental evaluation process, the following diagrams illustrate the Plk1 signaling pathway and a general workflow for assessing the drug-like properties of kinase inhibitors.
References
- 1. Spotlight on Volasertib: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial testing (stage 1) of the Polo-like kinase inhibitor volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Imidazo[2,1-f]triazines: A Comparative Guide to PI3K/mTOR Inhibitors in Oncology
For researchers, scientists, and drug development professionals, the imidazo[2,1-f]triazine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell growth and survival. This guide provides a comprehensive comparison of drug discovery programs centered around this scaffold, with a focus on key compounds, their preclinical and clinical performance against alternative therapies, and detailed experimental methodologies.
The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention. The imidazo[2,1-f]triazine core has proven to be a versatile scaffold for developing potent and selective inhibitors of this pathway. This guide will delve into case studies of successful drug discovery programs, highlighting the dual PI3K/mTOR inhibitor gedatolisib, which features this core structure, and comparing its performance with the PI3Kα-selective inhibitor alpelisib and other pan-PI3K inhibitors.
Comparative Analysis of Kinase Inhibitory Potency
The in vitro potency of kinase inhibitors is a crucial determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | Reference |
| Gedatolisib | 0.4 | 6 | 8 | 5.4 | 1.6 | [1] |
| Alpelisib | 5 | 1200 | 290 | 250 | - | [2][3] |
| Pictilisib | 3 | 33 | 3 | 75 | >1000 | [1] |
| Buparlisib | 40 | 160 | 1160 | 2620 | - |
Table 1: Comparative in vitro kinase inhibitory potency (IC50) of selected PI3K inhibitors.
Gedatolisib demonstrates potent and relatively balanced inhibition across all Class I PI3K isoforms and mTOR, classifying it as a pan-PI3K/mTOR inhibitor. In contrast, alpelisib exhibits strong selectivity for the PI3Kα isoform. Pictilisib and buparlisib are considered pan-PI3K inhibitors with varying isoform selectivity profiles.
Preclinical and Clinical Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of these compounds, which determine their absorption, distribution, metabolism, and excretion (ADME), are critical for translating in vitro potency to in vivo efficacy and for establishing appropriate dosing regimens in clinical settings.
| Parameter | Gedatolisib | Alpelisib |
| Administration | Intravenous | Oral |
| Half-life (t½) | ~30-37 hours (human) | ~7.6 hours (human) |
| Clearance | Biliary and/or intestinal secretion of unchanged drug | Multiple metabolic pathways, predominant biliary excretion |
| Metabolism | Trace metabolism | Limited CYP P450-mediated metabolism |
Table 2: Comparative pharmacokinetic parameters of gedatolisib and alpelisib.
Gedatolisib, administered intravenously, has a longer half-life compared to the orally administered alpelisib[4][5]. The metabolism of gedatolisib is minimal, with the parent drug being the primary active component, while alpelisib undergoes more extensive metabolism[4][5].
Clinical Efficacy and Safety in Advanced Solid Tumors
Clinical trials provide the ultimate test of a drug's therapeutic potential. The following table summarizes key clinical findings for gedatolisib and alpelisib in patients with advanced solid tumors.
| Compound | Phase I/Ib Trial Findings | Key Adverse Events | Reference |
| Gedatolisib | Objective Response Rate (ORR) of 43% in combination with trastuzumab-pkrb in pretreated HER2+/PIK3CA-mutated metastatic breast cancer. 6-month radiographic progression-free survival (rPFS) rate of 66% in combination with darolutamide in metastatic castration-resistant prostate cancer. | Mucositis/stomatitis, nausea, hyperglycemia, fatigue | [6][7] |
| Alpelisib | Disease Control Rate (DCR) of 58.2% as a single agent in PIK3CA-altered advanced solid tumors. ORR of 29% in combination with cisplatin in patients with solid tumor malignancies. | Hyperglycemia, rash, diarrhea, nausea | [3][8] |
Table 3: Summary of clinical efficacy and safety of gedatolisib and alpelisib in advanced solid tumors.
Both gedatolisib and alpelisib have demonstrated clinical activity in various solid tumors, both as monotherapies and in combination with other agents[3][6][7][8]. The choice between a pan-PI3K/mTOR inhibitor like gedatolisib and an isoform-selective inhibitor like alpelisib may depend on the specific tumor type, its genetic makeup, and the desire to overcome potential resistance mechanisms. Preclinical studies suggest that pan-PI3K/mTOR inhibition by gedatolisib may be more effective at inducing anti-tumor activity than single-node PI3K inhibitors[9][10].
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
